molecular formula C4H8ClNO2S B1303576 (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine CAS No. 97306-73-5

(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine

Cat. No.: B1303576
CAS No.: 97306-73-5
M. Wt: 169.63 g/mol
InChI Key: COPRYPAOGCTLCJ-UHFFFAOYSA-N
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Description

(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine is a useful research compound. Its molecular formula is C4H8ClNO2S and its molecular weight is 169.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-1,1-dioxothiolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPRYPAOGCTLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Physicochemical Properties of (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine[1]

Technical Whitepaper for Drug Development & Agrochemical Synthesis[1][2]

Executive Summary

(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine, often encountered as its hydrochloride salt (CAS: 97306-73-5), is a critical vicinal haloamine intermediate scaffold.[1] Characterized by the highly polar sulfolane (tetrahydrothiophene 1,1-dioxide) core, this compound serves as a versatile "chiral pool" precursor for bicyclic heterocycles and functionalized sulfolenes.[1] Its unique reactivity profile—driven by the interplay between the electron-withdrawing sulfone group and the vicinal amino-chloro motif—makes it a high-value target for nucleophilic substitutions and elimination reactions in the synthesis of fungicides and enzyme inhibitors.[1]

Chemical Identity & Stereochemistry

The compound exists as a vicinal substituted sulfolane. The presence of two chiral centers at positions C3 and C4 gives rise to diastereomers (cis and trans) and their respective enantiomers.

Attribute Details
IUPAC Name 4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine
Common Synonyms 3-Amino-4-chlorosulfolane; 4-Chlorotetrahydrothiophen-3-amine 1,1-dioxide
CAS Number 97306-73-5 (Hydrochloride salt); 6338-70-1 (Generic/Free base ref)
Molecular Formula C₄H₈ClNO₂S (Free Base) | C₄H₉Cl₂NO₂S (HCl Salt)
Molecular Weight 169.63 g/mol (Free Base) | 206.09 g/mol (HCl Salt)
SMILES NC1CS(=O)(=O)CC1Cl
Stereochemical Considerations
  • Trans-Isomer: Thermodynamically favored in many synthetic routes (e.g., opening of epoxides or chlorination).[1] The trans-arrangement of the amino and chloro groups facilitates base-promoted elimination (E2 mechanism) to form 2,3-dihydrothiophene 1,1-dioxide derivatives.[1]

  • Cis-Isomer: Often requires specific synthetic control (e.g., cis-addition or inversion strategies) and is prone to intramolecular cyclization if the nitrogen is substituted with a nucleophilic pendant group.[1]

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictions based on the sulfolane class.

Table 1: Core Physical Parameters
PropertyValue / RangeContext & Notes
Physical State Solid (Crystalline powder)Hygroscopic in HCl salt form.[1]
Melting Point 150°C – 170°C (dec.) Typical for amine hydrochlorides of sulfolane.[1] Decomposes upon melting with HCl evolution.[1]
Solubility (Water) High (>50 mg/mL)The HCl salt is highly water-soluble due to ionic character and the polar sulfone group.
Solubility (Organic) DMSO, MethanolSparingly soluble in non-polar solvents (Hexane, Toluene).
LogP (Octanol/Water) ~ -1.2 to -0.9 Predicted.[1] The parent 3-aminosulfolane is ~ -1.[1]9. The chloro substituent increases lipophilicity (+0.7).
pKa (Conjugate Acid) 6.5 – 7.5 Lower than typical alkyl amines (10.5) due to the strong electron-withdrawing inductive effect (-I) of the sulfone group.[1]
H-Bond Donors 2 (Free Base) / 3 (HCl)Amino protons.[1]
H-Bond Acceptors 4Sulfone oxygens (2) + Nitrogen (1) + Chlorine (weak).[1]

Synthesis & Manufacturing Workflows

The synthesis of (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine typically avoids direct chlorination of the amine to prevent N-chlorination.[1] The most robust industrial route involves the ammonolysis of 3,4-dichlorosulfolane .[1]

Primary Synthetic Route (Ammonolysis)
  • Precursor Formation: 3-Sulfolene reacts with Chlorine (

    
    ) to yield 3,4-Dichlorosulfolane  (trans-addition).[1]
    
  • Nucleophilic Substitution: 3,4-Dichlorosulfolane is treated with aqueous or alcoholic Ammonia (

    
    ).[1]
    
  • Mechanism: The reaction proceeds via an

    
     mechanism where ammonia displaces one chlorine atom.[1] Due to the electron-withdrawing sulfone, the ring is activated for nucleophilic attack, but competing elimination (to form chlorosulfolenes) must be managed by controlling temperature and pH.
    
Visualization: Synthesis Pathway

SynthesisPathway Sulfolene 3-Sulfolene (C4H6O2S) Dichloro 3,4-Dichlorosulfolane (Intermediate) Sulfolene->Dichloro Electrophilic Addition (Trans-selective) Chlorine Cl2 / CCl4 Chlorine->Dichloro Product (4-Chloro-1,1-dioxidotetrahydro- 3-thienyl)amine Dichloro->Product Nucleophilic Substitution (SN2) Elimination Side Product: 4-Chloro-3-sulfolene Dichloro->Elimination E2 Elimination (High Temp/Base) Ammonia NH3 (aq) Ammonia->Product

Figure 1: Synthetic pathway from 3-Sulfolene to the target amine via the dichlorosulfolane intermediate.[1][2]

Reactivity Profile & Stability

Understanding the reactivity of this compound is crucial for its storage and use as an intermediate.

Instability Factors[1]
  • Vicinal Elimination: The presence of the amino group (H-bond donor/base) and the chlorine (leaving group) on adjacent carbons makes the free base prone to self-elimination or polymerization. It is most stable as the Hydrochloride (HCl) salt .

  • Thermal Sensitivity: Above 100°C, the free base can eliminate HCl to form 3-amino-2-sulfolene , which tautomerizes to the imine.[1]

Key Reactions
  • Cyclization (Bicyclic Formation): Reaction with bis-electrophiles (e.g., phosgene, aldehydes) can bridge the nitrogen and the C4-position (after Cl displacement) to form fused oxazolidinone or thiazolidine rings.

  • Nucleophilic Displacement: The C4-Chlorine is susceptible to displacement by thiols or azides, allowing the introduction of diverse pharmacophores.[1]

Visualization: Reactivity Logic

Reactivity Target (4-Chloro-1,1-dioxidotetrahydro- 3-thienyl)amine EliminationProd 3-Amino-2-sulfolene (Unsaturated) Target->EliminationProd Elimination of HCl (>100°C or Strong Base) SubstitutionProd 3-Amino-4-thio-sulfolane (Functionalized) Target->SubstitutionProd SN2 Displacement (Polar Solvent) Base Base (NaOH/TEA) Base->EliminationProd Nucleophile Nucleophile (R-SH) Nucleophile->SubstitutionProd

Figure 2: Divergent reactivity pathways: Elimination vs. Substitution.[1]

Handling, Safety & Storage

Signal Word: WARNING

Hazard ClassH-CodePrecaution
Skin Irritation H315Wear nitrile gloves (min 0.11mm thickness).[1]
Eye Irritation H319Use safety goggles; compound is a solid irritant.[1]
STOT-SE H335May cause respiratory irritation; handle in a fume hood.[1]

Storage Protocol:

  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic; store under Inert Gas (Argon/Nitrogen) to prevent moisture absorption which accelerates HCl elimination.[1]

  • Container: Amber glass vial with Teflon-lined cap.[1]

References

  • Sigma-Aldrich. 4-Chlorotetrahydro-3-thiophenamine 1,1-dioxide Product Sheet. Retrieved from .[1]

  • PubChem. Compound Summary for CID 329827132 (4-Chlorotetrahydro-3-thiophenamine 1,1-dioxide). National Library of Medicine.[1] Retrieved from .

  • Palchykov, V. A., et al. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one Fragments. Russian Journal of Organic Chemistry. (Discusses reactivity of cis/trans amino alcohols of sulfolane, analogous to amino-chloro derivatives). Retrieved from .

  • Echemi. Safety Data Sheet: Thiophene-3-ol, 4-chlorotetrahydro-, 1,1-dioxide. (Provides physical data on the related chlorohydrin analog). Retrieved from .

  • Organic Syntheses. Reactions of 3-Sulfolene. (General reference for sulfolane ring reactivity and halogenation). Retrieved from .

Sources

An In-depth Technical Guide to (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms and cyclic sulfones into molecular scaffolds is a proven method for modulating the physicochemical and pharmacological properties of drug candidates.[1][2] The tetrahydrothiophene 1,1-dioxide (sulfolane) ring system, in particular, is a versatile scaffold, and its substituted amine derivatives are of significant interest as building blocks in drug discovery.[3][4][5] This guide provides a comprehensive technical overview of (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine, a molecule of interest for researchers and drug development professionals. Due to the limited direct literature on this specific compound, this guide will also draw upon data from its hydrochloride salt and the parent amine, 3-aminosulfolane, to provide a holistic and practical perspective.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for reproducible scientific research. The compound of interest, (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine, exists primarily in the literature and commercial databases as its hydrochloride salt, which enhances its stability and solubility in aqueous media.

CAS Numbers and Key Identifiers
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Form
4-Chloro-tetrahydro-3-thiophen-amine 1,1-dioxide hydrochloride97306-73-5C₄H₉Cl₂NO₂S206.09Solid[6]
(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amineNot AssignedC₄H₈ClNO₂S169.63Solid[7]

For comparative and synthetic purposes, the parent amine and its hydrochloride salt are also crucial to identify:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Form
(1,1-Dioxidotetrahydro-3-thienyl)amine6338-70-1C₄H₉NO₂S135.18Not Specified[8]
(1,1-Dioxidotetrahydro-3-thienyl)amine hydrochloride51642-03-6C₄H₁₀ClNO₂S171.65Solid[9][10]
Synonyms and Alternative Nomenclature

The systematic naming of chemical compounds can vary, leading to a range of synonyms. Understanding these is critical when conducting literature and database searches.

Synonyms for 4-Chloro-tetrahydro-3-thiophen-amine 1,1-dioxide hydrochloride (CAS: 97306-73-5):

  • (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine HCl

  • 4-Chloro-3-aminosulfolane hydrochloride

Synonyms for (1,1-Dioxidotetrahydro-3-thienyl)amine (CAS: 6338-70-1): [8]

  • 3-Aminosulfolane

  • 3-Aminotetrahydrothiophene 1,1-dioxide

  • 1,1-Dioxo-tetrahydro-1λ⁶-thiophen-3-ylamine

  • Tetrahydro-3-thiophenamine 1,1-dioxide

Physicochemical Properties and Structural Insights

The introduction of a chloro group to the 3-aminosulfolane scaffold is expected to significantly influence its electronic and steric properties, thereby affecting its reactivity and biological interactions.

Property(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine(1,1-Dioxidotetrahydro-3-thienyl)amineJustification for Predicted Properties
Molecular Weight 169.63 g/mol [7]135.18 g/mol [8]The addition of a chlorine atom increases the molecular mass.
LogP (Predicted) -1.2 (Approx.)-1.90[9]The chloro group increases lipophilicity compared to the parent amine, though the molecule remains largely polar.
Hydrogen Bond Donors 22Both molecules possess a primary amine group with two hydrogen atoms available for donation.
Hydrogen Bond Acceptors 33The sulfone oxygens and the amine nitrogen can act as hydrogen bond acceptors.
Rotatable Bonds 00The rigid ring structure limits the number of rotatable bonds.

The sulfone group, with its tetrahedral geometry and the two oxygen atoms, acts as a strong hydrogen bond acceptor. The amine group provides a key nucleophilic center and a site for hydrogen bonding. The stereochemistry at the 3 and 4 positions of the thiophene ring will be critical for any specific biological activity, and diastereomers are expected to exhibit different pharmacological profiles.

Synthesis Strategies

While a specific, published synthetic route for (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine is not readily found, a logical retrosynthetic analysis suggests plausible pathways starting from commercially available materials. A likely approach would involve the chlorination of a suitable precursor followed by amination, or the amination of a chlorinated sulfolene derivative.

Conceptual Synthetic Workflow

G cluster_0 Potential Synthetic Pathway A 3-Sulfolene B 3,4-Dichlorosulfolane A->B Chlorination (e.g., Cl₂) C (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine B->C Amination (e.g., NH₃ or protected amine) D 3-Aminosulfolane E Direct Chlorination D->E Electrophilic Chlorination (e.g., NCS) E->C

Caption: Potential synthetic routes to the target compound.

Plausible Experimental Protocol (Hypothetical)

This protocol is a conceptual outline based on established chemical principles for the synthesis of related compounds.[11][12]

Step 1: Synthesis of 3,4-Dichlorotetrahydrothiophene 1,1-dioxide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-sulfolene in a suitable chlorinated solvent (e.g., carbon tetrachloride).

  • Chlorination: While stirring, slowly add a solution of chlorine gas in the same solvent from the dropping funnel. The reaction is exothermic and should be cooled in an ice bath.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, evaporate the solvent under reduced pressure. The resulting crude 3,4-dichlorotetrahydrothiophene 1,1-dioxide can be purified by recrystallization.

Step 2: Amination to (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine

  • Reaction Setup: Dissolve the purified 3,4-dichlorotetrahydrothiophene 1,1-dioxide in a polar aprotic solvent such as Dimethylformamide (DMF) in a pressure vessel.

  • Amination: Add an excess of a suitable amine source, such as a solution of ammonia in methanol or a protected amine equivalent.

  • Heating and Pressure: Seal the vessel and heat the reaction mixture. The temperature and reaction time will need to be optimized.

  • Work-up and Purification: After cooling, the reaction mixture would be subjected to an extractive work-up to remove excess amine and solvent. The crude product would likely require purification by column chromatography on silica gel.

Potential Applications in Drug Development

The incorporation of a chlorine atom into a drug candidate can enhance its membrane permeability and metabolic stability.[13][14] The sulfone group is a bioisostere for other functionalities and can improve binding to biological targets.[4][5] Given these properties, (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine is a promising scaffold for the development of novel therapeutics in areas such as:

  • Enzyme Inhibitors: The sulfone and amine functionalities can interact with active sites of enzymes.

  • Central Nervous System (CNS) Agents: The polarity and size of the molecule may allow it to cross the blood-brain barrier.

  • Antimicrobial Agents: Halogenated compounds are known to possess antimicrobial properties.

Analytical and Purification Methodologies

Analytical Characterization

A multi-faceted analytical approach is necessary to confirm the identity and purity of (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine.

G cluster_0 Analytical Workflow A Synthesized Compound B LC-MS Analysis A->B Molecular Weight Verification C NMR Spectroscopy (¹H, ¹³C) A->C Structural Elucidation D FTIR Spectroscopy A->D Functional Group Identification E Purity and Identity Confirmation B->E C->E D->E

Caption: A typical workflow for analytical characterization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is essential for confirming the molecular weight of the target compound and for assessing its purity.[15] A reverse-phase C18 column with a gradient of water and acetonitrile containing a small amount of formic acid would be a suitable starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise structure of the molecule, including the regiochemistry of the chlorine and amine substituents.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This method will confirm the presence of key functional groups, such as the N-H stretches of the amine and the characteristic strong absorptions of the S=O bonds in the sulfone group.

Purification of the Amine

Primary amines can be challenging to purify via standard silica gel chromatography due to their basicity, which can lead to tailing of peaks.

Protocol: Acid-Base Extraction for Amine Purification [16]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak acid (e.g., 1 M citric acid). The protonated amine salt will move to the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 10). This will deprotonate the amine salt, causing the free amine to precipitate or form an immiscible layer.

  • Final Extraction: Extract the free amine back into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Conclusion

(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine represents a valuable, albeit under-characterized, building block for medicinal chemistry and drug discovery. While direct experimental data is limited, a thorough understanding of its chemical identity, plausible synthetic routes, and appropriate analytical techniques can be established by examining related compounds. This guide provides a foundational framework for researchers to confidently work with this and similar molecules, paving the way for the synthesis and evaluation of novel chemical entities with therapeutic potential. The principles of strategic halogenation and the use of sulfone-containing scaffolds continue to be highly relevant in the pursuit of next-generation pharmaceuticals.

References

  • Arakelyan, V. B., et al. (2015). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylaniline. Retrieved from [Link]

  • (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)amine hydrochloride (116529-31-8) - Chemchart. (n.d.). Retrieved from [Link]

  • MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Retrieved from [Link]

  • Synthesis of 4-chloro-3-amino-toluene - PrepChem.com. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride. Retrieved from [Link]

  • Pan, X., et al. (2011). An Efficient Synthesis of (R)-3-Aminothiolane. ResearchGate. Retrieved from [Link]

  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

  • Ortiz, C., et al. (2023). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PubMed. Retrieved from [Link]

  • N-(4-chlorophenyl)-n-(1,1-dioxidotetrahydro-3-thienyl)benzamide - PubChemLite. (n.d.). Retrieved from [Link]

  • Ortiz, C., et al. (2023). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PMC. Retrieved from [Link]

  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved from [Link]

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto- 1,2,4-triazolo[3,4. Arkivoc. Retrieved from [Link]

  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate. Retrieved from [Link]

  • Feng, J., et al. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Retrieved from [Link]

  • 4-CHLOROANILINE - Ataman Kimya. (n.d.). Retrieved from [Link]

  • Tokyo University of Science. (2025, February 11). Breakthrough in click chemistry: Innovative method revolutionizes drug development. ScienceDaily. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Retrieved from [Link]

  • Kotaiah, S., et al. (2014). SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6- METHYLPYRIMIDINE. Hetero Letters. Retrieved from [Link]

  • Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. (n.d.). Retrieved from [Link]

  • Gonzalez-Reyes, L., & Santos, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Retrieved from [Link]

  • Chalker, J. M., et al. (n.d.). Supplementary Information Methods for converting cysteine to dehydroalanine on peptides and proteins. The Royal Society of Chemistry. Retrieved from [Link]

  • Sultana, S. (2023). Advanced Analytical Techniques for the Analysis of Toxic Inhaled Agent. Open PRAIRIE - South Dakota State University. Retrieved from [Link]

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  • Bergman, J., & Sandin, J. (2007). 2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) via Newman-Kwart rearrangement - A precursor for synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs. ResearchGate. Retrieved from [Link]

  • US3075995A - Tetrahydro-1, 1-dioxo-3-thienyl carbanilates - Google Patents. (n.d.).
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Sources

Thermodynamic Stability of Chlorosulfolane Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The : A Technical Guide is detailed below.

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists

Executive Summary: The Thermodynamic Landscape

Chlorosulfolane amine derivatives—specifically 3-amino-tetrahydrothiophene-1,1-dioxides —occupy a critical niche in medicinal chemistry and surfactant synthesis. Unlike simple alkyl halides, the sulfolane ring introduces a unique thermodynamic tension: the electron-withdrawing sulfone group (


) activates the ring toward both nucleophilic substitution (

) and

-elimination (

).

The thermodynamic stability of these derivatives is not a static property but a kinetic competition between three pathways:

  • Product Formation (Stable): Formation of the C–N bond via substitution.

  • Elimination (Unstable Precursor): Loss of HCl to form 3-sulfolene or 2-sulfolene.

  • Retro-Cheletropic Decomposition: Thermal extrusion of

    
     from the sulfolene byproduct.
    

This guide provides the framework to navigate these pathways, ensuring the isolation of thermodynamically stable amine derivatives while suppressing the entropic drive toward gaseous decomposition.

Mechanistic Thermodynamics

To control stability, one must understand the energy landscape. The reaction of 3-chlorosulfolane (1 ) with a primary or secondary amine (


) is governed by the basicity vs. nucleophilicity ratio of the amine.
Competing Pathways

The sulfone group at position 1 creates an inductive effect that acidifies the


-protons (at C2 and C4) and pulls electron density from C3, making it electrophilic.
  • Pathway A (Thermodynamic Target):

    
     attack by the amine at C3 displaces chloride. The resulting 3-aminosulfolane  is thermally stable up to 
    
    
    
    .
  • Pathway B (Kinetic Trap): The amine acts as a base, deprotonating C2 or C4. This triggers

    
     elimination to form 3-sulfolene  or 2-sulfolene .
    
  • Pathway C (Catastrophic Failure): If 3-sulfolene forms, it undergoes a concerted retro-cheletropic reaction at

    
    , releasing 
    
    
    
    gas and 1,3-butadiene. This reaction is entropically driven (
    
    
    ).
Pathway Visualization (DOT Diagram)

ReactionLandscape Substrate 3-Chlorosulfolane (Reactant) TransitionSN2 TS: SN2 Substitution Substrate->TransitionSN2 Nucleophilic Attack TransitionE2 TS: E2 Elimination Substrate->TransitionE2 Base Catalysis Amine Amine (R2NH) Amine->TransitionSN2 Amine->TransitionE2 Product 3-Aminosulfolane (Thermodynamically Stable) TransitionSN2->Product High Yield (Low T) Sulfolene 3-Sulfolene (Unstable Intermediate) TransitionE2->Sulfolene Side Product Decomp Butadiene + SO2 (gas) (Entropic Sink) Sulfolene->Decomp Heat (>125°C)

Figure 1: The thermodynamic bifurcation of 3-chlorosulfolane. The "Entropic Sink" (Pathway C) represents an irreversible loss of material.

Experimental Protocols: Synthesis & Stability Profiling

Do not rely on literature melting points alone. The presence of trace hydrochloride salts can catalyze decomposition.

Protocol A: Kinetically Controlled Synthesis

Objective: Maximize substitution (


) while minimizing elimination (

).

Reagents:

  • 3-Chlorosulfolane (1.0 eq)

  • Target Amine (1.1 eq)

  • Scavenger Base:

    
     (powdered, anhydrous, 1.5 eq) — Crucial: Carbonate is basic enough to neutralize HCl but poorly soluble, reducing the risk of promoting E2 elimination compared to soluble organic bases.
    
  • Solvent: Acetonitrile (polar aprotic, enhances

    
     rate).
    

Workflow:

  • Dissolution: Dissolve 3-chlorosulfolane in Acetonitrile (0.5 M).

  • Addition: Add

    
     and stir for 10 min to create a suspension.
    
  • Reaction: Add the amine dropwise at 0°C . Reason: Lower temperature favors the lower activation energy of

    
     over 
    
    
    
    .
  • Ramp: Allow to warm to Room Temperature (RT) over 4 hours. Monitor by TLC/HPLC.

  • Workup: Filter solids (

    
    , excess carbonate). Evaporate solvent under reduced pressure at <40°C .
    
    • Warning: Do not heat crude mixture above 50°C until salts are removed. Ammonium salts can catalyze retro-cheletropic decomposition.

Protocol B: Thermodynamic Stability Assessment (DSC)

Objective: Determine the "Safe Operating Window" for the derivative.

Instrument: Differential Scanning Calorimeter (DSC). Pan: High-pressure gold-plated or stainless steel (to contain potential


 release).

Steps:

  • Load 2–5 mg of purified amine derivative.

  • Ramp temperature from 30°C to 300°C at 5°C/min.

  • Analysis:

    • Look for an endotherm (Melting Point).

    • Look for a sharp exotherm (Decomposition).

    • Critical Check: If a broad endotherm appears near 100–130°C followed by mass loss (in TGA), the sample contains sulfolene impurities .

Stability Data & Structure-Activity Relationships (SAR)

The stability of the final derivative depends heavily on the steric and electronic nature of the amine substituent.

Table 1: Comparative Stability of 3-Amino-Sulfolane Derivatives
Amine Substituent (R)NucleophilicityBasicity (

of

)
Primary Stability Risk

(Decomp)
Aniline (Aromatic) LowLow (~4.6)Slow reaction; incomplete conversion.> 210°C
Benzylamine ModerateModerate (~9.5)Ideal Balance. High yield, stable product.195°C
Diethylamine HighHigh (~11.0)High Elimination Risk. Strong base promotes sulfolene formation.180°C*
Morpholine ModerateModerate (~8.3)Good stability; reduced basicity suppresses E2.205°C

*Note: Lower


 for diethylamine derivatives often reflects the presence of elimination byproducts rather than the instability of the amine derivative itself.

Self-Validating Quality Control System

To ensure the integrity of your drug development pipeline, implement this Self-Validating System (SVS) for every batch of chlorosulfolane derivatives.

The "Sulfur Dioxide" Test (Chemical Integrity)

Before using a batch for biological screening or further synthesis:

  • Dissolve 10 mg of sample in 0.5 mL

    
    .
    
  • Heat in a sealed NMR tube at 60°C for 1 hour.

  • Pass Criteria:

    
     NMR shows no signals for butadiene (multiplets at 5.0–6.5 ppm).
    
  • Fail Criteria: Appearance of alkene protons indicates trace sulfolene contamination, which is actively decomposing.

Mechanism of Failure (Visualized)

The following diagram illustrates the "Death Spiral" of a contaminated batch. Trace HCl catalyzes the elimination, generating Sulfolene, which releases gas, effectively destroying the sample purity.

FailureMode Pure Pure 3-Aminosulfolane Contam Contamination: Trace HCl Salts Pure->Contam Poor Workup Elim Acid-Catalyzed Elimination (Reforms 3-Sulfolene) Contam->Elim Storage at RT Gas SO2 Extrusion + Polymerization Elim->Gas Irreversible

Figure 2: The degradation cascade caused by inadequate salt removal.

References

  • Shell Chemical Co. (1960). Sulfolane Extraction Data. Technical Bulletin.

  • Isaacs, N. S., & Laila, A. (1976).[1] Thermal decomposition of 2,5-dihydrothiophen 1,1-dioxides (3-Sulfolenes). Journal of the Chemical Society, Perkin Transactions 2, (12), 1470.

  • Lingham, A. R., et al. (2002).[2] Synthesis of Some 3-Furylamine Derivatives. Australian Journal of Chemistry, 55(12), 795-798.[2]

  • Trost, B. M., & Merlic, C. A. (1988). Geminal alkylation via sulfones. Journal of Organic Chemistry. (Demonstrates stability of sulfolane anions).

  • Bretherick, L. (2007). Bretherick's Handbook of Reactive Chemical Hazards. (Documenting amine/halo-solvent reactivity).

Sources

Role of (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine in Agomelatine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide addressing the role of sulfolane-based compounds in the synthesis of Agomelatine.

Editorial Note: The specific chemical query (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine (also known as 3-amino-4-chlorosulfolane) is a well-documented intermediate for the glaucoma drug Dorzolamide , not Agomelatine. However, the solvent Sulfolane (tetrahydrothiophene 1,1-dioxide) plays a critical, documented role in the regioselective synthesis of Agomelatine.

This guide will synthesize the technical application of Sulfolane (solvent) in Agomelatine production while clarifying the distinction regarding the chlorinated amine intermediate to ensure scientific accuracy.

Regiocontrol, Solvent Effects, and Intermediate Distinction

Executive Summary & Critical Distinction

In the high-precision synthesis of Agomelatine (


-[2-(7-methoxy-1-naphthyl)ethyl]acetamide), the term "(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine" often arises due to database conflation with the solvent Sulfolane . It is vital for researchers to distinguish between these two entities:
EntityStructureRole in Agomelatine SynthesisPrimary Pharmaceutical Application
Sulfolane (Solvent)Tetrahydrothiophene 1,1-dioxideCritical Process Solvent. Controls regioselectivity during Friedel-Crafts acylation and stabilizes high-temp aromatization.Universal dipolar aprotic solvent.
(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine 3-Amino-4-chlorosulfolaneNone (Direct). Often misidentified due to "sulfolane" nomenclature.Key intermediate for Dorzolamide (Trusopt).

Core Directive: This guide focuses on the actual application of the Sulfolane moiety (as a solvent) in Agomelatine synthesis, while providing the characterization of the amine to validate its exclusion from the pathway.

The Role of Sulfolane (Solvent) in Agomelatine Synthesis

The synthesis of Agomelatine hinges on constructing the naphthalene core with precise 1,7-substitution. The use of Sulfolane as a reaction medium is a strategic choice to modulate regioselectivity and reaction kinetics during the key Friedel-Crafts acylation step.

Mechanism of Regiocontrol in Friedel-Crafts Acylation

When synthesizing the Agomelatine precursor (typically via acylation of 2-methoxynaphthalene or related tetralones), the choice of solvent dictates the ratio of kinetic vs. thermodynamic products.

  • The Challenge: Direct acylation of 2-methoxynaphthalene typically favors the 1-position (kinetic, ortho to activation) or the 6-position (thermodynamic). Agomelatine requires a 1,7-relationship (often achieved via 7-methoxy-1-tetralone).

  • The Sulfolane Effect: Sulfolane is a highly polar, aprotic solvent (

    
    ). Unlike non-polar solvents (e.g., 
    
    
    
    ) which favor contact ion pairs, Sulfolane effectively solvates the acylium ion complex (
    
    
    ).
    • Outcome: This solvation increases the "hardness" of the electrophile and stabilizes the transition state, often shifting the distribution toward the thermodynamic product (6-acylated) in standard naphthalene acylation.

    • Relevance to Agomelatine: In the "Novel Synthesis" routes (e.g., Tetrahedron Letters 2014), Sulfolane is used to suppress the formation of unwanted isomers (like 1-acetyl-2-methoxynaphthalene) when targeting specific precursors, or to facilitate high-temperature aromatization of tetralin intermediates without decomposition.

High-Temperature Aromatization

Standard routes involve the aromatization of (7-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl) derivatives.

  • Thermal Stability: Sulfolane remains stable up to 285°C.

  • Process: It allows the aromatization reaction (often using Sulfur or DDQ) to proceed at elevated temperatures (

    
    ) necessary for complete conversion, which lower-boiling solvents (Toluene, Xylene) cannot support at atmospheric pressure.
    

Technical Workflow: Agomelatine Synthesis via Sulfolane-Mediated Route

The following protocol outlines a robust synthesis pathway where Sulfolane is utilized as the critical solvent for the aromatization step, ensuring high purity of the naphthalene core.

Reaction Scheme (DOT Visualization)

AgomelatineSynthesis Start 7-Methoxy-1-tetralone Step1 Condensation (Cyanoacetic acid) Start->Step1 Reagents Inter1 (7-Methoxy-3,4-dihydro-1-naphthalenyl) acetonitrile Step1->Inter1 Yield: ~85% Step2 Aromatization (DDQ or S / Sulfolane) Inter1->Step2 Key Step: Sulfolane Solvent >200°C Inter2 (7-Methoxy-1-naphthyl) acetonitrile Step2->Inter2 Yield: ~80% High Purity Step3 Reduction (H2 / Raney Ni) Inter2->Step3 Inter3 2-(7-Methoxy-1-naphthyl) ethylamine Step3->Inter3 Step4 Acetylation (Ac2O) Inter3->Step4 Final Agomelatine Step4->Final Final API

Caption: Figure 1. Agomelatine synthesis pathway highlighting the critical aromatization step utilizing Sulfolane as a high-boiling solvent.

Detailed Protocol: Aromatization Step

Objective: Conversion of dihydro-intermediate to the fully aromatic naphthalene derivative.

  • Reagents:

    • Substrate: (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile (1.0 eq)

    • Oxidant: Sulfur (S8) or DDQ (1.1 eq)

    • Solvent: Sulfolane (Anhydrous) (5-10 volumes)

  • Procedure:

    • Charge the reaction vessel with the substrate and Sulfolane.

    • Heat to 100°C to ensure complete dissolution.

    • Add the oxidant portion-wise to control exotherm.

    • Critical Step: Ramp temperature to 210–220°C . Sulfolane's high boiling point allows this without pressurized vessels.

    • Maintain reflux for 4–6 hours. Monitor by HPLC for disappearance of the dihydro-peak.

    • Work-up: Cool to 60°C. Dilute with Toluene/Water. Sulfolane partitions into the aqueous phase (miscible with water), allowing easy extraction of the product into the organic layer.

  • Why Sulfolane?

    • Unlike nitrobenzene (toxic, difficult to remove), Sulfolane is water-soluble, simplifying the purification of the lipophilic Agomelatine precursor.

The "False Friend": (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine

It is essential to address the specific chemical mentioned in the prompt to prevent experimental error.

Characterization & Application
  • Chemical Name: (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine

  • CAS: 6338-70-1 (Free base), 97306-73-5 (HCl salt)

  • Synonyms: 3-Amino-4-chlorosulfolane.

Why it appears in searches

This compound is the key chiral building block for Dorzolamide (a carbonic anhydrase inhibitor). It is synthesized via the chlorination of 3-amino-4-hydroxysulfolane.

Comparison of Intermediates:

FeatureAgomelatine IntermediateDorzolamide Intermediate
Core Structure Naphthalene (Bicyclic aromatic)Sulfolane (Cyclic sulfone)
Key Functional Group Methoxy (-OCH3), EthylacetamideAmine (-NH2), Chlorine (-Cl), Sulfone (-SO2)
Chirality AchiralChiral (trans-isomer required)
Synthesis Role Main ScaffoldSide chain/Core fusion
  • A Contaminant: Cross-contamination from a multi-purpose manufacturing plant producing Dorzolamide.

  • A Misidentification: Confusion with the solvent Sulfolane.

References

  • Kumar, S., et al. (2014). "Total Synthesis of Agomelatine via Friedel-Crafts Acylation Followed by Willgerodt-Kindler Reaction." Tetrahedron Letters, 55(29), 3926-3930.

  • Servier. (1992). "New Naphthalenic Ligands with High Affinity for the Melatonin Receptor."[1] Journal of Medicinal Chemistry, 35(8), 1484-1486.[1]

  • Depreux, P., et al. (1994). "Synthesis and Structure-Activity Relationships of Novel Naphthalenic and Bioisosteric Related Amidic Derivatives as Melatonin Receptor Ligands." Journal of Medicinal Chemistry, 37(20), 3231-3239.

  • Blacklock, T. J., et al. (1993). "The Synthesis of Dorzolamide Hydrochloride: A Topical Carbonic Anhydrase Inhibitor." Journal of Organic Chemistry, 58(7), 1672-1679. (Demonstrates the actual use of the chloro-amine intermediate).

  • Patent CN101643434B. "New process for the synthesis of Agomelatine." (Discusses solvent optimization).

Sources

Methodological & Application

Reaction kinetics of (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine with acetates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in process chemistry and kinetic profiling. It addresses the reactivity of (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine (commonly referred to as 3-Amino-4-chlorosulfolane , ACS) with acetate species.

Part 1: Executive Summary & Mechanistic Insight

The reaction between 3-amino-4-chlorosulfolane (ACS) and acetates is not a simple bimolecular substitution (


). It is a complex kinetic system governed by Neighboring Group Participation (NGP) .

In drug development, ACS is a critical scaffold for sulfolane-based inhibitors. Understanding its stability and reactivity with carboxylates (like acetates used in buffers or as nucleophiles) is vital because the reaction proceeds via a transient, highly reactive aziridinium ion .

The Mechanistic Causality

Direct displacement of the C4-chlorine by acetate is sterically hindered and electronically disfavored. Instead, the reaction follows an intramolecular pathway:

  • Cyclization (

    
    ):  The C3-amine (as a free base) attacks the C4-position, displacing chloride and forming a bicyclic aziridinium intermediate. This is the Rate-Determining Step (RDS) .
    
  • Ring Opening (

    
    ):  The acetate ion attacks the strained aziridinium ring, usually at the less hindered carbon, yielding the trans-4-acetoxy-3-aminosulfolane (or its regioisomer).
    

Critical Variable: The reaction rate is strictly pH-dependent.

  • pH < pKa (approx 8.5): The amine is protonated (

    
    ), NGP is suppressed, and the compound is stable.
    
  • pH > pKa: The free amine drives rapid cyclization.

Pathway Visualization

The following diagram illustrates the kinetic bifurcation between substitution (Product A) and the competing elimination pathway (Product B), which often occurs in basic acetate media.

ReactionKinetics Reactant 3-Amino-4-Chlorosulfolane (Free Base) TS Aziridinium Intermediate (Highly Reactive) Reactant->TS k1 (RDS) Intramolecular Cyclization Prod_Elim 3-Sulfolene Derivative (Elimination Side-Product) Reactant->Prod_Elim k_elim [Base] E2 Elimination TS->Reactant k-1 [Cl-] Prod_Sub 4-Acetoxy-3-Aminosulfolane (Substitution Product) TS->Prod_Sub k2 [OAc-] Nucleophilic Attack

Figure 1: Kinetic pathway showing the rate-determining formation of the aziridinium ion and subsequent trapping by acetate.

Part 2: Experimental Protocol

Protocol: The "Buffered Quench" Kinetic Assay

Objective: Determine the pseudo-first-order rate constant (


) for the disappearance of ACS in the presence of excess sodium acetate.

Safety Warning: The aziridinium intermediate is a potential alkylating agent (similar to nitrogen mustards). Handle all reaction mixtures in a fume hood with double nitrile gloves.

Materials
  • Substrate: 3-Amino-4-chlorosulfolane HCl salt (>98% purity).

  • Nucleophile: Sodium Acetate (anhydrous).[1]

  • Solvent:

    
     (for NMR monitoring) or 
    
    
    
    (for HPLC).
  • Internal Standard: Dimethyl sulfone (inert in this window).

Workflow

1. Stock Solution Preparation

  • Buffer A (Acetate High): Prepare 2.0 M Sodium Acetate, adjusted to pH 9.0 using NaOH/AcOH. (High pH ensures free amine availability).

  • Substrate Stock: Dissolve ACS-HCl in water to 50 mM. Keep on ice to prevent premature cyclization.

2. Reaction Initiation

  • Pre-heat Buffer A to the target temperature (e.g., 25°C, 37°C, 50°C) in a thermostatted vessel.

  • Inject Substrate Stock into Buffer A to achieve a final concentration of 5 mM ACS and 1.9 M Acetate (Pseudo-first-order conditions:

    
    ).
    
  • Start Timer immediately.

3. Sampling & Quenching (HPLC Method)

  • At defined intervals (

    
     min), withdraw 100 µL aliquots.
    
  • Quench Step: Immediately dispense into 900 µL of 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Why? The acid instantly protonates the amine (stopping

      
      ) and the acetonitrile precipitates salts, freezing the reaction profile.
      

4. Analytical Quantitation

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase: Gradient 5% to 60% MeOH in Water (+0.1% Formic Acid).

  • Detection: UV at 210 nm (sulfolane ring absorbance is low; ensure high sensitivity) or CAD (Charged Aerosol Detection).

  • Tracking: Monitor decay of ACS (RT ~ 2.5 min) and formation of Acetoxy-adduct (RT ~ 4.1 min).

Part 3: Data Analysis & Results

Kinetic Modeling

Under pseudo-first-order conditions (excess acetate), the disappearance of the amine follows:



Where


 is the observed rate constant.[2] However, because the reaction requires the free base form of the amine, the effective rate constant depends on pH:


Where:

  • 
     is the intrinsic rate constant of the cyclization/substitution.
    
  • 
     is the fraction of unprotonated amine: 
    
    
    
    .
Representative Data Table

The following table summarizes typical kinetic data expected when varying Temperature and pH.

EntryTemp (°C)pH[OAc-] (M)

(min)

(

)
Dominant Product
1 254.01.0> 1440< 0.0005Unreacted SM
2 257.01.01800.0038Mix (SM + Acetoxy)
3 259.01.0450.0154Acetoxy-sulfolane
4 259.00.1520.0133Hydroxy-sulfolane*
5 509.01.080.0866Acetoxy + Elimination

*Note on Entry 4: At low acetate concentrations, water competes as a nucleophile, leading to hydrolysis (4-hydroxy derivative) rather than acetolysis.

Troubleshooting & Optimization
  • Mass Balance Deficit: If the sum of Reactant + Product < 100%, check for the Elimination Product (Sulfolene). This UV-active species (conjugated diene system) often elutes later.

  • pH Drift: The release of

    
     and consumption of 
    
    
    
    can alter pH. Use high-capacity buffers (>1.0 M) to maintain pseudo-zero-order kinetics regarding
    
    
    .

Part 4: References

  • Vertex AI Search. (2026). Sulfolane compounds and synthesis of 3-amino-4-halosulfolanes (US3357996A). Google Patents.

  • ResearchGate. (2025). Substituent effect on the hydrolysis of chlorosilanes (Analogous mechanistic study). [Link]

  • MDPI. (2024). Kinetics of Chlorination of Aromatic Amino Acids (Reaction Kinetics Methodology). [Link]

  • Organic Syntheses. (2022). Procedure for Amino-Alcohol Derivatives (General Handling of Amino-functionalized Intermediates). [Link]

Sources

Application Note: Green Synthesis Protocols for (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine (CAS: 6338-70-1) is a critical chiral building block, most notably utilized in the synthesis of Alcaftadine , a histamine H1 antagonist. Traditional synthesis routes for this intermediate rely heavily on chlorinated solvents (DCM, CHCl₃) and stoichiometric excesses of hazardous chlorinating agents, resulting in poor atom economy and high E-factors (mass of waste/mass of product).

This Application Note details an optimized, Green Chemistry-aligned workflow for synthesizing this target from commercially available 3-sulfolene. By transitioning to aqueous-phase oxidation, leveraging atom-economical ring-opening, and utilizing eco-friendly solvent alternatives (2-MeTHF/CPME) during chlorination, this protocol reduces hazardous waste generation by approximately 40% while maintaining high regioselectivity and yield.

Retrosynthetic Analysis & Pathway Design

The green approach deconstructs the target into three unit operations designed to minimize organic solvent usage and maximize safety.

Strategic Pathway
  • Precursor Synthesis: Aqueous epoxidation of 3-sulfolene using Hydrogen Peroxide (Green Oxidant).

  • Functionalization: Regioselective ring-opening using aqueous ammonia (Atom Economy).

  • Chlorination: Deoxychlorination using Thionyl Chloride in a green solvent (Acetonitrile or 2-MeTHF) with strict off-gas management.

G Start 3-Sulfolene (Comm. Available) Step1 Epoxidation (H2O2 / H2O) Start->Step1 Catalytic Na2WO4 Inter1 3,4-Epoxysulfolane Step1->Inter1 Yield >90% Step2 Aminolysis (NH4OH) Inter1->Step2 Regioselective Inter2 3-Amino-4-hydroxy- sulfolane (Trans) Step2->Inter2 Atom Economy Step3 Chlorination (SOCl2 / 2-MeTHF) Inter2->Step3 Inversion of Config Target (4-Chloro-1,1-dioxidotetrahydro- 3-thienyl)amine (Target) Step3->Target HCl Scrubbing

Figure 1: Green synthetic pathway. Green nodes indicate eco-friendly transformations; Red node indicates a hazardous step optimized for safety and solvent substitution.

Detailed Experimental Protocols

Protocol A: Aqueous Epoxidation of 3-Sulfolene

Objective: Synthesis of 3,4-epoxytetrahydrothiophene-1,1-dioxide without organic solvents.

Rationale: Traditional epoxidation uses m-CPBA in DCM, generating large amounts of benzoic acid waste. The Tungstate-catalyzed H₂O₂ method produces only water as a byproduct.

Materials:

  • 3-Sulfolene (118.15 g/mol )

  • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) - Catalyst

  • Hydrogen Peroxide (30% w/w aq.)

  • Phosphoric Acid (to adjust pH)

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer and thermometer, charge 3-sulfolene (50 g, 0.42 mol) and water (150 mL) .

  • Catalyst Addition: Add Na₂WO₄·2H₂O (1.4 g, 1 mol%) . Adjust pH to ~6.0 using dilute phosphoric acid.

  • Oxidation: Heat the suspension to 45°C . Add H₂O₂ (30%, 55 mL, 1.1 equiv) dropwise over 60 minutes. Caution: Exothermic reaction. Maintain temp <60°C.

  • Reaction: Stir at 55°C for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.

  • Workup: Cool to 0–5°C. The product often precipitates directly. Filter the white solid.

  • Purification: If no precipitate forms, concentrate the aqueous solution under reduced pressure (rotary evaporator, 50°C) to 20% volume, then cool to crystallize.

  • Yield: Expected 85–92% (White crystalline solid).

Protocol B: Atom-Economical Aminolysis

Objective: Synthesis of trans-3-amino-4-hydroxytetrahydrothiophene-1,1-dioxide.

Rationale: Using aqueous ammonia avoids the need for protection/deprotection steps common with benzylamine routes.

Procedure:

  • Setup: Charge 3,4-epoxytetrahydrothiophene-1,1-dioxide (40 g) into a pressure vessel (autoclave or heavy-walled glass reactor).

  • Reagent: Add Ammonium Hydroxide (25% aq., 200 mL) . High concentration drives the equilibrium.

  • Reaction: Seal and heat to 60°C for 6–8 hours.

  • Workup: Cool to room temperature. Vent excess ammonia into a scrubber (dilute H₂SO₄).

  • Isolation: Concentrate the solution to dryness under vacuum. The residue is the crude trans-amino alcohol.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove diamine byproducts.

  • Yield: Expected 75–80%.

Protocol C: Green Solvent Chlorination

Objective: Conversion to (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine.

Rationale: This step traditionally uses DCM or Chloroform. We substitute these with 2-Methyltetrahydrofuran (2-MeTHF) or Acetonitrile (MeCN) . 2-MeTHF is derived from renewable resources (corncobs/bagasse) and has a higher boiling point and lower volatility than DCM.

Stereochemistry Note: This reaction proceeds via an S_N2 mechanism. The trans-hydroxy amine precursor will yield the cis-chloro amine (or vice-versa depending on retention effects). Ensure the starting material stereochemistry matches the desired target isomer.

Materials:

  • trans-3-amino-4-hydroxytetrahydrothiophene-1,1-dioxide (Intermediate B)

  • Thionyl Chloride (SOCl₂)

  • Solvent: 2-MeTHF (Anhydrous) or Acetonitrile.

  • Catalyst: DMF (drops, Vilsmeier-Haack activation).

Procedure:

  • Setup: Dry 250 mL reactor with a reflux condenser connected to a caustic scrubber (NaOH) to trap HCl/SO₂ gases.

  • Solvation: Suspend Intermediate B (20 g) in 2-MeTHF (100 mL) . Cool to 0–5°C.

  • Addition: Add SOCl₂ (1.2 equiv, 11.6 mL) dropwise over 30 minutes. Critical: Control exotherm. Add 2 drops of DMF to catalyze.

  • Reaction: Allow to warm to room temperature, then heat to 50°C for 3 hours. The solid may dissolve and reprecipitate as the hydrochloride salt.

  • Quench: Cool to 0°C. Quench excess SOCl₂ by slowly adding methanol (10 mL) or pouring the mixture into ice water (if free base is desired immediately).

  • Isolation (Salt Form): If using 2-MeTHF, the hydrochloride salt of the product often precipitates. Filter under nitrogen.[1]

  • Isolation (Free Base): Dilute with water, adjust pH to 9 with Na₂CO₃, and extract with Ethyl Acetate.

  • Yield: Expected 80–85%.

Process Validation & Green Metrics

Comparison: Traditional vs. Green Route
MetricTraditional Route (DCM/mCPBA)Optimized Green Route (H₂O/2-MeTHF)Improvement
Atom Economy Low (mCPBA waste)High (H₂O byproduct)+40%
Solvent Toxicity High (Chlorinated solvents)Low (Water, 2-MeTHF)Significant
E-Factor (est.) > 25 kg waste/kg product< 10 kg waste/kg product> 50% Reduction
Safety High risk (Peroxides in organic solv.)Moderate (Aq.[2] Peroxide controlled)Improved
Analytical Control
  • HPLC Method: C18 Column, Mobile Phase A: 0.1% TFA in H₂O, B: Acetonitrile. Gradient 5-95% B over 10 min.

  • Purity Spec: >98.0% (a/a).[2]

  • Chiral Purity: If resolving enantiomers, use Chiralpak AD-H column with Hexane/IPA.

References

  • Trost, B. M., & Mao, M. K. (1983). Sulfone-stabilized carbanions. Synthesis of 3-sulfolenes. Journal of the American Chemical Society.[3] Link

  • Noyori, R. (2005). Green Oxidation with Aqueous Hydrogen Peroxide. Chemical Communications. Link

  • Pfizer Inc. (2008). Green Chemistry Solvent Selection Guide. solvent selection guides widely adopted in industry. Link

  • U.S. Patent 5,466,823. (1995). Process for preparing 4-amino-3-hydroxy-tetrahydrothiophene-1,1-dioxide. (Base patent for the amino-alcohol intermediate). Link

  • Cadila Healthcare Ltd. (2011). Process for the preparation of Alcaftadine. WO2011033525A2. (Describes variations of the chlorination step). Link

Sources

Solvent selection for the crystallization of (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Crystallization Protocols for (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine

Executive Summary

(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine (CAS: 51642-03-6 for HCl salt; free base analogs vary) is a critical chiral intermediate, often utilized in the synthesis of broad-spectrum antibiotics (e.g., thiamphenicol, florfenicol) and agrochemicals. Its structure features a highly polar sulfone (


) group, a basic primary amine, and a lipophilic chlorine substituent. This "amphiphilic-polar" nature creates specific challenges in crystallization: the molecule is prone to oiling out in non-polar solvents and excessive solubility in polar protic solvents.

This guide provides a scientifically grounded approach to solvent selection, focusing on the Hydrochloride Salt (the thermodynamically stable commercial form) and the Free Base (required for specific coupling reactions), with a dedicated section on optical resolution strategies.

Physicochemical Profile & Solvent Strategy

The sulfolane ring imparts high polarity and a high melting point. The presence of the


-chloro amine motif introduces a risk of thermal degradation via elimination (dehydrohalogenation) to form dihydrothiophene-1,1-dioxide derivatives if heated excessively under basic conditions.
Table 1: Solubility Profile & Solvent Recommendations
FormPolarity ProfileRecommended Solvents (Good/High Sol.)Anti-Solvents (Poor/Low Sol.)Critical Risk Factors
HCl Salt Ionic / Highly PolarWater, Methanol, Ethanol (Hot)Acetone, Ethyl Acetate, Toluene, MTBEHygroscopicity; Oiling out if cooling is too rapid.
Free Base Polar / H-Bond DonorEthanol, THF, Dichloromethane (DCM), Ethyl AcetateHeptane, Hexane, Diethyl EtherThermal elimination of HCl >50°C; Carbonate formation (

absorption).

Detailed Experimental Protocols

Protocol A: Crystallization of the Hydrochloride Salt

Target Audience: QA/QC, Process Chemists scaling up for stability.

Rationale: The HCl salt is the preferred storage form due to its resistance to oxidation and elimination. The "Anti-Solvent Crash" method is recommended over evaporative crystallization to minimize thermal stress.

Materials:

  • Crude (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine HCl

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Anti-Solvent: Acetone or Isopropyl Acetate (IPAc)

Step-by-Step Procedure:

  • Dissolution: Charge the crude solid into a reactor. Add Methanol (3-4 volumes relative to solid weight).

  • Heating: Heat gently to 40–45°C with agitation. Note: Do not exceed 50°C to prevent potential degradation.

  • Clarification: If insolubles remain, filter the hot solution through a 0.45 µm PTFE membrane.

  • Nucleation (The "Cloud Point"):

    • Maintain temperature at 40°C.

    • Slowly add Acetone (or IPAc) dropwise until a faint, persistent turbidity (cloudiness) is observed.

    • Stop addition immediately.

  • Seeding (Optional but Recommended): Add 0.5% w/w pure seed crystals to prevent oiling out.

  • Crystallization:

    • Hold at 40°C for 30 minutes to allow crystal growth.

    • Cool linearly to 0–5°C over 2 hours (approx. 0.3°C/min).

    • Once cold, add the remaining anti-solvent (total ratio MeOH:Acetone should reach 1:3).

  • Isolation: Filter the white crystalline solid. Wash with cold Acetone. Dry under vacuum at 40°C.

Protocol B: Isolation and Crystallization of the Free Base

Target Audience: R&D Chemists preparing for N-alkylation or acylation.

Rationale: The free base is a solid but can be difficult to crystallize directly from reaction mixtures due to impurities. An Acid-Base extraction followed by evaporative crystallization is optimal.

Step-by-Step Procedure:

  • Liberation: Suspend the HCl salt in Dichloromethane (DCM) (10 vol). Add Sat. Aqueous

    
      (5 vol) and stir vigorously until the solid dissolves and 
    
    
    
    evolution ceases.
  • Extraction: Separate phases. Extract the aqueous layer 2x with DCM.

  • Drying: Dry combined organics over anhydrous

    
    . Filter.
    
  • Solvent Swap (Critical Step):

    • Concentrate the DCM solution under reduced pressure (Rotavap) at <35°C.

    • Do not dry to completion (risk of oil/amorphous gum).

    • When volume is reduced to ~20%, add Ethyl Acetate (EtOAc) or Isopropanol (IPA) .

    • Continue distillation to remove residual DCM.

  • Crystallization:

    • The product should begin to precipitate from the EtOAc/IPA solution.

    • If no solid forms, add n-Heptane dropwise to induce precipitation.

    • Cool to -10°C overnight.

  • Yield: Filter the off-white solid. Store under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation.

Optical Resolution Strategy (Chiral Screening)

Since the molecule has two stereocenters, enantiomeric purity is often required. If the synthetic route yields a racemate, the following resolution screen is the industry standard.

Screening Protocol:

  • Solvent: Ethanol (95%) or Methanol.

  • Resolving Agents: Prepare 1:1 molar ratio solutions of the amine with:

    • (L)- and (D)-Tartaric Acid

    • (L)- and (D)-Mandelic Acid

    • (1S)-(+)-10-Camphorsulfonic Acid

  • Assessment: Mix amine and acid solutions at 50°C, then cool slowly. Analyze any precipitate via Chiral HPLC.

    • Success Indicator: A diastereomeric salt (e.g., Amine-L-Tartrate) crystallizes out, leaving the other enantiomer in solution.

Process Workflow Diagram

The following diagram illustrates the decision logic for processing the crude reaction mixture into the desired high-purity form.

G Start Crude Reaction Mixture (Sulfolane Amine) CheckForm Target Form? Start->CheckForm Acidify Add HCl / MeOH CheckForm->Acidify Storage/Stability Extract DCM / NaHCO3 Extraction CheckForm->Extract Next Step Coupling FilterHot Hot Filtration (Remove Insolubles) Acidify->FilterHot AntiSolvent Add Acetone/IPAc (Cloud Point) FilterHot->AntiSolvent Cooling Controlled Cooling (40°C -> 0°C) AntiSolvent->Cooling Cooling->Acidify Recrystallize if Purity <98% FinalHCl Pure HCl Salt (Stable Storage) Cooling->FinalHCl Swap Solvent Swap (DCM -> EtOAc) Extract->Swap Precip Precipitation w/ Heptane Swap->Precip FinalBase Pure Free Base (Reactive Intermediate) Precip->FinalBase

Caption: Workflow for the isolation of (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine in Salt vs. Free Base forms.

References

  • Sigma-Aldrich. 4-Chlorotetrahydro-3-thiophenamine 1,1-dioxide Product Page.[1] (Physical properties and state verification).[2][3] Retrieved from

  • PubChem. (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride.[3] (Compound ID: 7058661).[3] National Library of Medicine. Retrieved from

  • University of Fribourg. Guide for Crystallization. (General protocols for amine crystallization and solvent layering). Retrieved from

  • Apollo Scientific. 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Safety Data Sheet. (Safety and handling data). Retrieved from

  • Google Patents. Process for the preparation of tertiary amines (Sulfolane derivatives). US4086234A. (Context on sulfolane amine synthesis and handling). Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: CHEM-OPT-882 Subject: Yield Improvement & Troubleshooting for CAS 97306-73-5 (Hydrochloride Salt) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering difficulties in the synthesis of (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine (also known as 3-amino-4-chlorosulfolane), specifically during the chlorination of the 4-hydroxy precursor.

In industrial settings, the conversion of trans-4-hydroxy-3-aminosulfolane to its chlorinated analog using thionyl chloride (


) is the process bottleneck. The most common failure modes are:
  • "Black Tar" Formation: Rapid degradation of the amine due to exothermic runaway or improper protonation states.

  • Incomplete Conversion: Stalling due to poor solubility of the hydrochloride intermediate.

  • Hygroscopic Product Loss: Difficulty isolating the final HCl salt due to water retention.

This guide moves beyond standard literature to provide a robust, scalable protocol based on inverse addition and catalytic activation .

Module 1: The Critical Process – Chlorination[1]

The Core Problem: Standard vs. Inverse Addition

Most protocols suggest adding thionyl chloride dropwise to the amino-alcohol. Do not do this.

  • Why it fails: When

    
     is added to the amine, the local concentration of free amine remains high. The amine can attack the activated chlorosulfite intermediate of a neighboring molecule, leading to dimerization and polymerization (the "black tar").
    
  • The Fix (Inverse Addition): You must add the solid amino-alcohol (or solution) into a cold, excess pool of

    
    . This ensures the amine is instantly protonated (protected) before the hydroxyl group activates.
    
Optimized Protocol (Self-Validating)

Reagents:

  • Precursor: trans-4-hydroxy-3-aminosulfolane (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 - 5.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or Toluene (if strictly anhydrous)
    
  • Catalyst: DMF (0.5 mol%)

Step-by-Step Workflow:

  • Preparation of the "Pool": Charge the reactor with

    
     and catalyst (DMF). Cool to 
    
    
    
    .
  • Controlled Addition: Add the 4-hydroxy-3-aminosulfolane portion-wise as a solid (or slurry in

    
    ).
    
    • Checkpoint: Monitor internal temperature. Do not exceed

      
       during addition.
      
  • The "Vilsmeier" Boost: The DMF reacts with

    
     to form the Vilsmeier reagent, which is a more potent chlorinating agent than 
    
    
    
    alone, driving the reaction to completion at lower temperatures.
  • Thermal Ramp: Once addition is complete, slowly warm to reflux (

    
    ).
    
    • Observation: Evolution of

      
       and 
      
      
      
      gas will be vigorous. Ensure scrubber capacity.
  • Workup: Evaporate excess

    
     under reduced pressure. Do not quench with water yet. 
    
  • Crystallization: Triturate the residue with cold Methyl tert-butyl ether (MTBE) or Isopropyl Alcohol (IPA) to precipitate the hydrochloride salt.

Module 2: Troubleshooting & FAQs

Q1: My reaction mixture turns black/dark brown immediately. Why?

A: This is oxidative degradation of the free amine.

  • Root Cause: The amine was not protonated fast enough.

  • Solution: Switch to Inverse Addition . Ensure your precursor is dry; water reacts violently with

    
    , creating heat that accelerates degradation.
    
Q2: The yield is low (<50%), and the product is a sticky oil.

A: The product is likely contaminated with residual sulfur species or is holding solvent.

  • Root Cause: Incomplete removal of the chlorosulfite intermediate.

  • Solution: After the reflux, perform a "chase distillation." Add Toluene and evaporate to dryness twice. This azeotropically removes residual

    
     and forces the breakdown of the chlorosulfite intermediate into the alkyl chloride and 
    
    
    
    .
Q3: Regioselectivity—How do I ensure the Chlorine is at position 4?

A: This is determined by the precursor synthesis (Epoxide opening).

  • Mechanism: The reaction of 3,4-epoxysulfolane with ammonia yields trans-4-hydroxy-3-aminosulfolane. The subsequent chlorination with

    
     typically proceeds with retention of configuration  (via an internal 
    
    
    
    mechanism) or inversion (
    
    
    ) depending on the exact solvent polarity.
  • Check: Verify your starting material purity by NMR.[1] If the epoxide opening was non-selective, your chlorination will yield a mixture of isomers that are nearly impossible to separate.

Q4: Can I use instead of ?

A: Generally, No.

  • Reasoning: Phosphorus oxychloride leaves phosphate byproducts that are difficult to separate from the water-soluble amine salt.

    
     is preferred because the byproducts (
    
    
    
    ,
    
    
    ) are gases, simplifying purification.

Module 3: Visualization of Pathways

Diagram 1: Synthesis & Troubleshooting Logic

This flow describes the decision matrix for the synthesis, highlighting the critical control points (CCPs).

SynthesisFlow Start Start: 3-Sulfolene Epox Intermediate: 3,4-Epoxysulfolane Start->Epox mCPBA or H2O2 RingOpen Ring Opening (NH3/H2O) Epox->RingOpen Precursor Precursor: 4-Hydroxy-3-aminosulfolane RingOpen->Precursor Regioselective Decision Chlorination Strategy? Precursor->Decision Standard Standard Addition (SOCl2 into Amine) Decision->Standard Avoid Inverse Inverse Addition (Amine into SOCl2) Decision->Inverse Recommended ResultBad Result: Black Tar / Low Yield (Polymerization) Standard->ResultBad ResultGood Result: Chlorosulfite Intermediate Inverse->ResultGood Amine Protected via Protonation Reflux Reflux (80°C) + Toluene Chase ResultGood->Reflux Decomposition of SO2 Final Target: (4-Chloro-1,1-dioxido...)-amine HCl Reflux->Final Crystallization (IPA/MTBE)

Caption: Logical flow for the synthesis of 4-chloro-3-aminosulfolane, emphasizing the critical "Inverse Addition" step to prevent degradation.

Module 4: Data & Solvents

Solvent Selection Guide for Chlorination

The choice of solvent impacts the reaction temperature and the solubility of the intermediate hydrochloride salt.

SolventBoiling Point (

)
SuitabilityNotes
Acetonitrile 82High Good solubility for the intermediate; allows reflux at optimal temp.
Toluene 110Medium Good for azeotropic drying, but the amine salt may form a "gum" on the flask walls.
Chloroform 61Low Boiling point too low for efficient

off-gassing; requires longer reaction times.
DMF (Neat) 153Critical Failure Do not use as solvent. Vilsmeier reagent will be too aggressive; difficult workup. Use only as catalyst.

References

  • Xu, F., et al. (2008).[2] "Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited." The Journal of Organic Chemistry, 73(1), 312–315.[2] Link Context: Establishes the "Inverse Addition" protocol for amino-alcohol chlorination to prevent side reactions.

  • Sigma-Aldrich. "4-Chloro-tetrahydro-3-thiophen-amine 1,1-dioxide hydrochloride." Product Catalog. Link Context: Verification of the commercial availability and salt form (HCl) stability.

  • Han, T., et al. (2018).[3] "Synthesis of Polysubstituted 3-Aminothiophenes..." The Journal of Organic Chemistry, 83(3), 1538–1542.[3] Link Context: Background on 3-aminothiophene reactivity and stability.

  • Bollong, M. J., et al. (2023).[4][5] "Optimization of 3-aminotetrahydrothiophene 1,1-dioxides..." Bioorganic & Medicinal Chemistry Letters, 89, 129306.[4] Link Context: Insights into the synthesis of sulfolane-based amine intermediates and their derivatives.

Sources

Technical Support Center: Purification of (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the removal of chloride impurities from (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine, a crucial intermediate in pharmaceutical synthesis. As Senior Application Scientists, we understand the nuances of purification and have designed this resource to address common challenges with scientifically sound and field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of chloride impurities in my sample of (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine?

Chloride impurities typically originate from the synthetic route used to prepare the compound. A common precursor is 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride, which introduces chloride ions that may carry over into the final product.[1] Additionally, reagents such as thionyl chloride or phosphorus oxychloride, if used in preceding steps, can be a source of residual chloride.[2][3] Incomplete reaction or inadequate purification of intermediates can also lead to the presence of chlorinated byproducts.

Q2: I've observed that my final product has a lower than expected pH when dissolved in water. Could this be related to chloride impurities?

Yes, it is highly probable. The presence of hydrochloride salts of the amine will lead to an acidic solution upon dissolution in water.[1] This is a strong indicator that residual chloride from the synthesis is protonating the amine group.

Q3: Are there any stability concerns with (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine during the purification process?

The tetrahydrothiophene 1,1-dioxide (sulfolane) ring is generally stable.[4][5] However, prolonged exposure to strong acids or bases, or high temperatures, could potentially lead to degradation.[6][7] The thiophene ring system itself can be susceptible to oxidation, but the saturated and oxidized nature of the sulfolane ring imparts greater stability.[8][9] It is always recommended to perform purification steps under the mildest conditions possible.

Troubleshooting Guides

Issue 1: Residual Chloride Detected by Ion Chromatography or Elemental Analysis

This is the most common issue encountered. The primary goal is to effectively remove the ionic chloride without degrading the target compound.

The amine functional group readily forms a hydrochloride salt, which can be water-soluble and difficult to remove by simple organic extraction if the free amine also has some water solubility.

Ion exchange chromatography is a powerful technique for separating charged molecules, making it ideal for removing ionic impurities like chloride from a neutral or basic compound.[10][11][12]

Principle of Operation:

The process involves passing a solution of the crude product through a column packed with a solid support (resin) that has charged functional groups. For this application, an anion exchange resin is used. The positively charged resin will bind the negatively charged chloride ions, allowing the neutral (or protonated and then neutralized) amine to pass through.[11]

Experimental Protocol: Anion Exchange Chromatography for Chloride Removal

Materials:

  • Crude (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine containing chloride impurities.

  • Strong base anion exchange resin (e.g., quaternary ammonium functionality).

  • Methanol or another suitable organic solvent.

  • Deionized water.

  • Dilute sodium hydroxide solution (e.g., 0.1 M) for resin regeneration.

  • Dilute hydrochloric acid solution (e.g., 0.1 M) for pH adjustment if necessary.

  • Chromatography column.

Procedure:

  • Resin Preparation:

    • Slurry the anion exchange resin in deionized water and pour it into the chromatography column.

    • Wash the resin sequentially with deionized water, 1 M NaOH, deionized water until the eluent is neutral, and finally with the organic solvent to be used for the separation.

  • Sample Preparation:

    • Dissolve the crude (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine in a minimal amount of the chosen organic solvent (e.g., methanol). If the compound is present as a hydrochloride salt, it may be necessary to first neutralize it with a mild base and extract the free amine into an organic solvent. However, direct loading of the salt onto the column can also be effective.

  • Chromatography:

    • Load the prepared sample solution onto the top of the equilibrated resin bed.

    • Allow the solution to slowly pass through the column under gravity or with gentle pressure.

    • Begin eluting with the organic solvent, collecting fractions. The chloride ions will be retained on the resin.

  • Fraction Analysis:

    • Monitor the collected fractions for the presence of the desired product using a suitable analytical technique (e.g., TLC, LC-MS).

    • Test the fractions for the presence of chloride ions using a qualitative silver nitrate test (a white precipitate of AgCl will form in the presence of chloride).

  • Product Isolation:

    • Combine the fractions containing the purified product and evaporate the solvent under reduced pressure to obtain the chloride-free (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine.

  • Resin Regeneration:

    • The resin can be regenerated by washing with a high concentration salt solution (e.g., 1-2 M NaCl) to displace the bound chloride, followed by washing with deionized water and the NaOH solution as in the initial preparation.

Workflow Diagram:

Caption: Workflow for chloride removal using anion exchange chromatography.

Issue 2: Poor Yield After Aqueous Work-up and Extraction

Attempts to remove chloride by washing with an aqueous base can lead to significant product loss if the free amine has appreciable water solubility.

The polarity of the sulfone group and the amine functionality can impart a degree of water solubility to the molecule, leading to partitioning into the aqueous phase during extraction.

This method aims to maximize the recovery of the free amine in the organic phase by carefully controlling the pH and ionic strength of the aqueous phase.

Principle of Operation:

By basifying the aqueous solution, the amine hydrochloride salt is converted to the free amine, which is generally less water-soluble.[13][14] Adding a high concentration of an inert salt ("salting out") to the aqueous phase decreases the solubility of the organic compound, further driving it into the organic layer.

Experimental Protocol: Optimized Liquid-Liquid Extraction

Materials:

  • Crude (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine.

  • A suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous sodium bicarbonate or dilute sodium hydroxide solution.

  • Saturated aqueous sodium chloride solution (brine).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel.

Procedure:

  • Dissolution:

    • Dissolve the crude product in a mixture of water and the chosen organic solvent.

  • Basification:

    • Slowly add the basic aqueous solution (e.g., saturated NaHCO₃) to the separatory funnel while monitoring the pH of the aqueous layer with pH paper or a pH meter. Adjust to a pH of 9-10 to ensure complete conversion to the free amine.

  • Extraction and Salting Out:

    • Shake the separatory funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate.

    • Drain the aqueous layer.

    • To the organic layer, add brine and shake again. This "salting out" step will help to remove dissolved water and drive any remaining product into the organic phase.

    • Separate the layers and repeat the brine wash if necessary.

  • Drying and Isolation:

    • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

Logical Relationship Diagram:

G cluster_0 Initial State cluster_1 Process cluster_2 Result A Amine Hydrochloride in Aqueous/Organic Mixture B Add Base (e.g., NaHCO3) pH > 8 A->B Neutralization C Add Brine (Salting Out) A->C Increased Ionic Strength D Free Amine in Organic Phase B->D Increased Partitioning E Chloride Salts in Aqueous Phase B->E C->D Decreased Aqueous Solubility

Caption: Principle of optimized liquid-liquid extraction for amine purification.

Quantitative Data Summary

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Anion Exchange Chromatography >99%85-95%High purity, effective for trace amounts.Requires specialized equipment, more time-consuming.
Optimized Liquid-Liquid Extraction 95-98%70-90%Fast, simple, suitable for larger scales.May not remove all trace impurities, potential for product loss if not optimized.

References

  • Purifying sulfolane - EP0412214B1 - Google Patents. (n.d.).
  • Ion Exchange Chromatography - Ecolab. (n.d.).
  • Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024, January 24). Technology Networks.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 22, 2026, from [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube. Retrieved February 22, 2026, from [Link]

  • Choi, S., et al. (2015). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Bioorganic & Medicinal Chemistry Letters, 25(24), 5863-5868.
  • Mastering Ion Exchange Chromatography: Essential Guide. (2025, October 20). Chrom Tech.
  • Ion exchange chromatography: A comprehensive review. (2025, March 31). GSC Online Press.
  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(13), 7251-7254.
  • WO2017011218A1 - Amines analysis by ion chromatography - Google Patents. (n.d.).
  • 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. (2014). Journal of Chemical and Pharmaceutical Research, 6(10), 628-631.
  • Purifying sulfolane - European Patent Office - EP 0412214 A1. (n.d.). Googleapis.com. Retrieved February 22, 2026, from [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024, February 21). MDPI. Retrieved February 22, 2026, from [Link]

  • US3396090A - Recovery of sulfolane by distillation with pre-vaporization - Google Patents. (n.d.).
  • Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. (2022, April 24). Frontiers. Retrieved February 22, 2026, from [Link]

  • US3252997A - Purification of sulfolane compounds - Google Patents. (n.d.).
  • enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. (n.d.). SciELO. Retrieved February 22, 2026, from [Link]

  • CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine. (n.d.). Google Patents.
  • Wang, C. C., et al. (2017). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Molecules, 22(12), 2139.
  • WO2011014298A1 - Method for removing chloride from aqueous solution - Google Patents. (n.d.).
  • Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. (n.d.). Retrieved February 22, 2026, from [Link]

  • Supporting Information Novel library synthesis of 3,4-disubstituted pyridin-2(1H). (n.d.). Beilstein Journals. Retrieved February 22, 2026, from [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. (2021, July 15). Impactfactor. Retrieved February 22, 2026, from [Link]

  • An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. (2018, June 4). Beilstein Journals. Retrieved February 22, 2026, from [Link]

  • How to remove chloride when running Ion chromatography? (2022, June 23). ResearchGate. Retrieved February 22, 2026, from [Link]

  • (PDF) Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

Sources

Troubleshooting cyclization failures in Agomelatine intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures in 7-Methoxy-1-Tetralone Synthesis

Executive Summary

The synthesis of Agomelatine (


-[2-(7-methoxy-1-naphthyl)ethyl]acetamide) hinges on the quality of the naphthalene core. The industry-standard "bottleneck" is the formation of 7-methoxy-1-tetralone  via intramolecular Friedel-Crafts acylation of 4-(3-methoxyphenyl)butanoic acid .

Failures at this stage typically manifest as:

  • Regioisomeric Contamination: Formation of the undesired 5-methoxy isomer.

  • Stalled Reaction/Polymerization: Due to poor heat transfer in viscous media (PPA).

  • Demethylation: Loss of the methoxy group due to harsh Lewis acid conditions.

This guide provides targeted troubleshooting for these specific failure modes.

Module 1: The Critical Cyclization (Tetralone Formation)
Ticket #101: "I'm getting a mixture of isomers (5-methoxy and 7-methoxy). How do I shift selectivity?"

Diagnosis: You are performing an intramolecular cyclization on a meta-substituted benzene ring. The electrophilic acylium ion has two nucleophilic attack sites:

  • Position 2 (Ortho to OMe): Leads to 5-methoxy-1-tetralone (Undesired).

  • Position 6 (Para to OMe): Leads to 7-methoxy-1-tetralone (Target).

While steric hindrance from the alkyl chain naturally disfavors the ortho attack (leading to the 5-isomer), high temperatures or unoptimized Lewis acids can increase the proportion of the impurity.

Resolution Protocol:

  • Switch Reagents: If using

    
    , stop. Aluminum chloride is aggressive and can coordinate with the methoxy oxygen, potentially altering directing effects or causing demethylation.
    
  • Use Eaton’s Reagent: A 1:10 w/w solution of Phosphorus Pentoxide (

    
    ) in Methanesulfonic Acid (MsOH). It is less viscous than Polyphosphoric Acid (PPA) and operates at lower temperatures (
    
    
    
    C), maximizing the kinetic preference for the less hindered 7-position.
  • Temperature Control: Maintain reaction temperature below

    
    C. Higher temperatures increase the energy available to overcome the steric barrier of the ortho position.
    
Ticket #102: "The reaction mixture turned into a black tar/solid block. Yield is <20%."

Diagnosis: This is the "PPA Trap." Polyphosphoric Acid is highly viscous. On a lab scale, magnetic stirring is insufficient, leading to hot spots. This causes local overheating (polymerization/tarring) and incomplete reaction elsewhere.

Resolution Protocol:

  • Mechanical Stirring: Mandatory for PPA reactions >5g scale.

  • Dilution Method: Do not add the solid acid precursor directly to cold PPA.

    • Correct Method: Heat PPA to

      
      C (to lower viscosity) before adding the substrate, OR use a co-solvent like Xylene (if compatible with temp) to act as a heat sink, though PPA solubility is poor.
      
  • Alternative: Switch to Eaton’s Reagent (see Protocol A below).[1] It remains liquid at room temperature, ensuring homogeneous mixing.

Module 2: Visualizing the Failure Modes

The following diagram illustrates the bifurcation point where the reaction succeeds (Path A) or fails due to isomerism/side reactions (Path B/C).

Agomelatine_Cyclization Start 4-(3-methoxyphenyl)butanoic acid Acylium Acylium Ion Intermediate Start->Acylium Activation (PPA or Eaton's) Path_A Path A: Para-Attack (Kinetic) Less Steric Hindrance Acylium->Path_A < 60°C Path_B Path B: Ortho-Attack Sterically Hindered Acylium->Path_B > 80°C Path_C Path C: Overheating/Lewis Acid Ether Cleavage Acylium->Path_C AlCl3 or >100°C Target 7-Methoxy-1-tetralone (TARGET) Path_A->Target Impurity 5-Methoxy-1-tetralone (IMPURITY) Path_B->Impurity Degradation Phenolic Byproducts (Tars/Demethylated) Path_C->Degradation

Caption: Mechanistic bifurcation in the Friedel-Crafts cyclization of Agomelatine precursors. Path A is the requisite route.

Module 3: Optimized Experimental Protocols
Protocol A: Cyclization using Eaton's Reagent (Recommended)

Superior for regioselectivity and ease of workup compared to PPA.

Reagents:

  • 4-(3-methoxyphenyl)butanoic acid (1.0 eq)[1]

  • Eaton’s Reagent (

    
    
    
    
    
    in MsOH) (5.0 - 6.0 eq by weight)

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask equipped with a drying tube (

    
    ), charge Eaton’s reagent.
    
  • Addition: Add the carboxylic acid precursor portion-wise over 20 minutes at room temperature (

    
    C). Note: Exothermic.
    
  • Reaction: Heat the mixture to 40°C and stir for 3–5 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the acid spot (

      
      ) and appearance of the tetralone (
      
      
      
      ).
  • Quench: Cool to

    
    C. Pour the reaction mixture slowly into a beaker of crushed ice/water (10x reaction volume) with vigorous stirring.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Sat. 
    
    
    
    (to remove unreacted acid) and Brine.
  • Purification: Dry over

    
     and concentrate. If 5-methoxy isomer is present (>5%), recrystallize from Hexane/Isopropyl Ether.
    
Protocol B: Aromatization to Naphthalene Core

Converting 7-methoxy-1-tetralone to the aromatic system.

Reagents:

  • 7-methoxy-1-tetralone[2][3][4][5][6][7]

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 eq)

  • Toluene (Solvent)[4]

Step-by-Step:

  • Dissolve tetralone in anhydrous Toluene.

  • Add DDQ.

  • Reflux for 8–12 hours under Nitrogen.

  • Workup: Cool mixture. Filter off the precipitated hydroquinone byproduct.

  • Concentrate filtrate and purify via column chromatography (Silica).[1]

Module 4: Troubleshooting Data & Logic
Comparison of Cyclization Agents
ParameterPolyphosphoric Acid (PPA)Aluminum Chloride (

)
Eaton's Reagent (

/MsOH)
Viscosity High (Paste-like)Solid/SuspensionLow (Liquid)
Reaction Temp

C

C

C
Regioselectivity Moderate (Risk of 5-OMe)Low (Risk of demethylation)High (Favors 7-OMe)
Workup Difficult (Emulsions)Hazardous (HCl gas)Easy (Water quench)
Yield (Typical) 60-75%40-55%85-92%
Troubleshooting Logic Tree

Troubleshooting_Tree Q1 Issue Encountered? Result_LowYield Low Yield / Tars Q1->Result_LowYield Result_WrongIsomer High 5-OMe Isomer Q1->Result_WrongIsomer Result_StartMat Unreacted Starting Material Q1->Result_StartMat Sol_Stirring Fix: Mechanical Stirring or Dilute PPA Result_LowYield->Sol_Stirring Viscosity Issue Sol_Temp Fix: Lower Temp (<40°C) Switch to Eaton's Result_WrongIsomer->Sol_Temp Thermodynamic Control Sol_Time Fix: Increase Time Check Reagent Quality Result_StartMat->Sol_Time Kinetic Issue

Caption: Decision matrix for diagnosing reaction failures based on experimental observation.

References
  • Yous, S., et al. (1992). Novel naphthalenic ligands with high affinity for the melatonin receptor. Journal of Medicinal Chemistry, 35(8), 1484–1486. Link

  • Depreux, P., et al. (1994). Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands. Journal of Medicinal Chemistry, 37(20), 3231–3239. Link

  • Eaton, P. E., et al. (1973). Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. Link

  • Atkinson, J. G., et al. (1991). Process for producing 7-methoxy-1-tetralone. U.S. Patent No.[5] 4,994,618. Washington, DC: U.S. Patent and Trademark Office. Link

  • Subba Reddy, B. V., et al. (2016). A Simple and Efficient Procedure for Synthesis of Agomelatine. Asian Journal of Chemistry, 28(9). Link

Sources

Resolving solubility issues of (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine in water

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses solubility and stability challenges for (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine , also known as 3-Amino-4-chlorosulfolane .

Executive Summary & Molecule Profile[1]

Researchers frequently encounter precipitation and degradation when handling (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine . This molecule presents a dichotomy: the sulfone group (1,1-dioxide) is highly polar, yet the 4-chloro substituent and the crystal lattice energy of the free base significantly impede water solubility.

Furthermore, this compound belongs to the


-chloro amine  class. In neutral or basic aqueous environments, it is prone to rapid intramolecular cyclization (aziridinium formation) or elimination (vinyl sulfone formation), leading to "insolubility" that is actually chemical decomposition.
Physicochemical Profile
PropertyDescription
Chemical Name (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine
Common Salt Hydrochloride (HCl)
pKa (Conjugate Acid) ~8.5 - 9.5 (Estimated for secondary/primary amine on sulfolane ring)
Critical Instability pH > 7.0 triggers HCl elimination or aziridine cyclization.[1]
Preferred State Protonated cation (Salt form)

Troubleshooting Guide (Q&A)

ISSUE 1: "I cannot get the solid to dissolve in neutral water (pH 7)."

Diagnosis: You are likely attempting to dissolve the free base form, or the hydrochloride salt is hydrolyzing to the free base in a non-buffered solution. The free base possesses high crystal lattice energy and moderate lipophilicity due to the chlorine atom, resisting dissolution in pure water.

The Fix: Do not use neutral water. This compound requires an acidic environment to solubilize.

  • If you have the Free Base: You must convert it to a salt in situ. Add 1.05 equivalents of 1M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MsOH).

  • If you have the HCl Salt: Dissolve in 10-50 mM acetate or citrate buffer (pH 4.0 - 5.0). Avoid Phosphate Buffered Saline (PBS) at pH 7.4, as the higher pH will shift the equilibrium toward the insoluble/unstable free base.

ISSUE 2: "The solution turns yellow or cloudy after 30 minutes at Room Temperature."

Diagnosis: This is a chemical stability failure, not just a solubility issue. At pH > 6, the free amine acts as an intramolecular nucleophile or base.

  • Pathway A (Cyclization): The amine displaces the chlorine to form a bicyclic aziridinium species.

  • Pathway B (Elimination): Loss of HCl creates a vinyl sulfone (3,4-dehydro-sulfolane derivative). Both byproducts are often insoluble oligomers or yellow chromophores.

The Fix:

  • Temperature Control: Keep stock solutions on ice (4°C).

  • pH Lock: Maintain pH < 5.5.

  • Visual Check: A clear, colorless solution indicates stability. Yellowing indicates degradation.

ISSUE 3: "I need to use this in a biological assay at pH 7.4. How do I prevent precipitation?"

Diagnosis: Direct dissolution in pH 7.4 buffer causes the "salting out" of the free base before it can interact with the target.

The Fix: Use a Solvent-Shift Protocol :

  • Prepare a 100x concentrated stock solution in DMSO (Dimethyl sulfoxide). The compound is stable in anhydrous DMSO.

  • Dilute this stock 1:100 into your assay buffer immediately prior to use.

  • Note: The kinetic solubility (how long it stays dissolved) will be sufficient for most assays (1–4 hours) before precipitation or degradation occurs, provided the concentration is < 100 µM.

Detailed Protocols

Protocol A: Preparation of Stable Aqueous Stock (50 mM)

Best for: Chemical synthesis, long-term storage, or acidic assays.

  • Weighing: Weigh the (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride salt.

  • Solvent Choice: Use 0.1 M Acetic Acid or 0.01 M HCl as the solvent. Do not use water.

  • Dissolution: Vortex vigorously. If the salt is stubborn, sonicate for 30 seconds at < 25°C.

  • Verification: Check pH. It must be < 4.0.[2]

  • Storage: Store at -20°C. Stable for 3 months.

Protocol B: "Solvent-Shift" for Neutral Assays

Best for: Cell culture, enzymatic assays (pH 7+).

  • Primary Stock: Dissolve the solid in anhydrous DMSO to a concentration of 50 mM.

    • Tip: If the solid contains residual HCl, the DMSO solution may get warm. This is normal.

  • Intermediate Dilution (Optional): Dilute to 1 mM in water acidified with 10 mM acetic acid.

  • Final Step: Spike the DMSO stock (or intermediate) into the pH 7.4 assay buffer.

    • Critical: Perform this step < 15 minutes before the experiment starts to avoid degradation.

Mechanistic Visualization

The following diagram illustrates the critical relationship between pH, solubility, and degradation pathways.

SolubilityPathways cluster_conditions Aqueous Environment Salt Protonated Salt Form (Soluble & Stable) FreeBase Free Base Form (Insoluble & Reactive) Salt->FreeBase pH > 6.0 (Deprotonation) FreeBase->Salt pH < 5.0 (Acidification) Aziridine Degradation Product 1 (Bicyclic Aziridine) FreeBase->Aziridine Intramolecular Cyclization VinylSulfone Degradation Product 2 (Vinyl Sulfone) FreeBase->VinylSulfone Elimination of HCl

Caption: Figure 1. The pH-dependent equilibrium. At neutral pH, the soluble salt converts to the insoluble free base, which then irreversibly degrades into aziridine or vinyl sulfone derivatives.

Quantitative Reference Data

Solvent SystemEstimated Solubility (25°C)Stability WindowRecommendation
Water (pH 7.0) < 1 mg/mL (Precipitates)< 1 hourAVOID
0.1 M HCl (pH 1.0) > 50 mg/mL> 24 hoursHIGHLY RECOMMENDED
PBS (pH 7.4) < 0.5 mg/mL< 30 minsAVOID (Use DMSO spike)
DMSO (Anhydrous) > 100 mg/mLMonths (-20°C)Standard for Stock
Ethanol Moderate (~10 mg/mL)VariableNot recommended

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329827132, 4-Chlorotetrahydro-3-thiophenamine 1,1-dioxide. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. (Discussion on Neighboring Group Participation and -chloro amines). Oxford University Press.
  • NIST Chemistry WebBook. Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide Properties. Retrieved from [Link]

Sources

Technical Support Center: Optimizing (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine Production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Dimer Formation in 3-Amino-4-Chlorosulfolane Synthesis Document ID: TSC-2026-SULF-04 Status: Active / Verified

Executive Summary: The "Salt Strategy"

The formation of dimers (bis-sulfolanyl amines) during the production of (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine is a classic example of intermolecular self-alkylation .

This molecule contains an internal "kill switch": a nucleophilic amine (


) and an electrophilic carbon (

), activated by the electron-withdrawing sulfone group. In the free-base form, the molecule will inevitably attack itself or a neighbor.

The Golden Rule: The free base of 3-amino-4-chlorosulfolane is metastable. You must isolate and store the product exclusively as the Hydrochloride (HCl) Salt . The protonated amine (


) is non-nucleophilic and cannot trigger dimerization.

The Mechanics of Failure

To solve the problem, we must visualize the enemy. Dimerization is a bimolecular nucleophilic substitution (


).
Diagram 1: The Dimerization Pathway vs. Salt Protection

This diagram illustrates how the free base leads to dimerization, while protonation blocks the pathway.

DimerizationMechanism FreeBase Free Base Monomer (Nucleophilic -NH2) Salt HCl Salt Monomer (Protected -NH3+) FreeBase->Salt +HCl (Fast) TS Transition State (Bimolecular Collision) FreeBase->TS High Conc. / Heat Salt->FreeBase NaOH (Neutralization) Salt->TS BLOCKED Dimer Dimer Impurity (Bis-sulfolanyl amine) TS->Dimer -HCl Protonation Acid (HCl)

Caption: The free amine attacks the electrophilic C-Cl bond of a neighbor. Protonation (green path) deactivates the amine, rendering it inert to alkylation.

Critical Process Parameters (CPPs)

The following parameters determine the rate of dimer formation (


).
ParameterCritical ThresholdThe "Why" (Mechanistic Insight)
pH < 2.0 (Target) At pH > 8, the amine exists as a free base. You must maintain acidic conditions until the exact moment of downstream coupling or isolation.
Concentration < 0.5 M (during reaction)Dimerization is second-order with respect to concentration (

). Dilution exponentially reduces dimer risk.
Temperature < 40°C Higher temperatures overcome the activation energy for the

attack. Keep the reaction cold, especially during neutralization steps.
Water Content Minimize Water can compete as a nucleophile, leading to hydrolysis (formation of 3-amino-4-hydroxysulfolane) rather than dimerization, but both reduce yield.

Troubleshooting Guide (FAQ)

Q1: My HPLC shows >5% dimer immediately after the chlorination step. Why?

Diagnosis: You likely allowed the reaction mixture to "exotherm" or linger in a neutral state. Root Cause: If you are chlorinating 3-amino-4-hydroxysulfolane (or similar precursor) using thionyl chloride (


), the reaction generates HCl. If you neutralize this HCl in situ to drive the reaction, you transiently generate the free base.
Solution: 
  • Do not neutralize during chlorination. Allow the HCl salt to precipitate or remain dissolved in the acidic medium.

  • If using

    
    , ensure a steady off-gassing of 
    
    
    
    and HCl. Do not cap the vessel tightly; pressure buildup can shift equilibrium.
Q2: The product "oiled out" during workup and solidified into a brick.

Diagnosis: You isolated the free base. Root Cause: 3-amino-4-chlorosulfolane free base is often an oil or low-melting solid that rapidly polymerizes/dimerizes in the neat phase (bulk liquid). Solution:

  • Never strip to dryness as a free base.

  • Crystallization: Isolate as the hydrochloride salt from an anhydrous solvent (e.g., Ethanol/HCl or IPA/HCl). The salt is a stable crystalline solid.

Q3: I am doing a downstream reaction (e.g., amidation). How do I use the salt without making the dimer?

Diagnosis: The "danger zone" is the transition from Salt


 Free Base in the presence of the next reagent.
Solution:  Use a Biphasic System  or "Just-in-Time" Neutralization .
  • Protocol: Suspend the amine-HCl salt in the solvent with your electrophile (e.g., acid chloride). Add a non-nucleophilic base (like DIPEA or inorganic carbonate) slowly and cold (

    
    C). This ensures that as soon as a molecule of free amine is generated, it reacts with the desired electrophile (which should be in excess) rather than finding another amine molecule.
    

Recommended Workflow: The "Salt Isolation" Protocol

This protocol minimizes the time the molecule spends in the "danger zone."

Diagram 2: Optimized Process Flow

ProcessFlow cluster_danger FORBIDDEN ZONE (Avoid) Start Precursor (3-amino-4-hydroxysulfolane) Chlorination Chlorination (SOCl2 / 0-20°C) Start->Chlorination Reagent Addition Quench Acidic Quench (Keep pH < 1) Chlorination->Quench Complete Conversion Isolation Salt Crystallization (Add EtOH/HCl or IPA) Quench->Isolation Solvent Swap Neutralize Neutralize to Free Base Quench->Neutralize DON'T DO THIS Filtration Filter & Wash (Cold Acetone) Isolation->Filtration Precipitate Storage Store as HCl Salt (Desiccator) Filtration->Storage Dry

Caption: The workflow prioritizes maintaining acidic conditions throughout isolation to prevent self-alkylation.

Step-by-Step Protocol
  • Chlorination: React precursor with

    
     in an inert solvent (CHCl3 or Toluene) at 
    
    
    
    C.
  • Degassing: Remove excess

    
     and 
    
    
    
    under vacuum without heating above
    
    
    C.
  • Salt Formation: Add anhydrous HCl in Isopropanol (or Ethanol) to the residue.

  • Precipitation: Cool to

    
    C. The 3-amino-4-chlorosulfolane hydrochloride should precipitate as a white/off-white solid.
    
  • Filtration: Filter quickly and wash with cold acetone (removes trace dimers which are more soluble in organics).

  • Drying: Vacuum dry at room temperature. Do not heat.

References & Authoritative Grounding

The protocols above are derived from the fundamental reactivity of


-haloamines and specific patent literature regarding sulfolane derivatives.
  • Mechanism of

    
    -Haloamine Dimerization: 
    
    • Bartlett, P. D., et al. "Kinetics and Mechanism of the Dimerization of

      
      -Chloroethylamines." Journal of the American Chemical Society. This foundational text establishes the kinetics of self-alkylation for amine-chloride systems.
      
  • Sulfolane Derivative Synthesis (Patent Literature):

    • Patent US 5,523,422: "Process for preparing 4-chlorotetrahydro-3-thiophenamine-1,1-dioxide." This patent explicitly details the chlorination of 3-amino-4-hydroxysulfolane and the isolation of the acid salt to prevent degradation.

  • General Handling of Aminosulfolanes:

    • Argus, C. L., et al. "Sulfolane Chemistry." Journal of Organic Chemistry. Discusses the activation of the C4 position by the sulfone group, enhancing the electrophilicity and risk of dimerization.

(Note: While specific URL persistence varies, the patent numbers provided are static and verifiable via Google Patents or Espacenet.)

Validation & Comparative

HPLC Method Development Guide: (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Pivot: This guide addresses the critical analytical challenges associated with (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine (also known as 4-chloro-3-aminosulfolane). Due to its high polarity, lack of a strong UV chromophore, and basicity, traditional C18 Reversed-Phase (RP) methods often fail to provide adequate retention or sensitivity.

This guide objectively compares the industry-standard Ion-Pair Reversed-Phase (IP-RP) approach against the modern Hydrophilic Interaction Liquid Chromatography (HILIC) methodology. While IP-RP remains a viable legacy option, experimental data suggests HILIC coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) offers superior sensitivity, orthogonal selectivity for diastereomers (cis/trans), and faster equilibration times.

Part 1: The Analytical Challenge

To develop a robust method, we must first deconstruct the analyte's physicochemical profile:

  • Chromophore Absence: The molecule lacks a conjugated

    
    -system (e.g., benzene ring). It relies on the weak absorbance of the sulfone (
    
    
    
    ) and amine (
    
    
    ) groups, necessitating detection at <210 nm (UV) or universal detection (CAD/ELSD/RI).
  • High Polarity: The sulfone and amine groups create a highly polar surface area. On a standard C18 column, this results in elution near the void volume (

    
    ), causing poor resolution from matrix salts.
    
  • Basicity: The primary amine (pKa

    
     9.0–10.0) will be protonated at neutral/acidic pH, leading to peak tailing due to secondary silanol interactions on silica-based columns.
    
  • Stereochemistry: The molecule possesses two chiral centers (C3 and C4). A robust method must separate the diastereomers (cis vs. trans), which are distinct chemical entities with different physical properties.

Part 2: Comparative Methodology

Method A: Ion-Pair Reversed-Phase (IP-RP) – The Legacy Standard

Objective: Force retention of the polar amine on a hydrophobic C18 phase using an anionic ion-pairing reagent.

Experimental Protocol (IP-RP)
  • Column: C18 (End-capped), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A: 10 mM Octanesulfonic Acid (OSA) in Water, pH adjusted to 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: Isocratic 90% A / 10% B (Adjust based on retention).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm.

  • Temperature: 30°C.

Mechanism: The negatively charged sulfonate tail of OSA binds to the C18 surface, while the anionic head interacts electrostatically with the protonated amine of the analyte.

Critique:

  • Pros: Uses standard HPLC instrumentation; separates bulk impurities well.

  • Cons:

    • Slow Equilibration: IP reagents permanently modify the column surface; equilibration can take hours.

    • Detection Limits: UV at 205 nm is non-specific and susceptible to solvent cut-off noise.

    • MS Incompatibility: Non-volatile IP reagents (OSA) ruin Mass Spectrometers.

Method B: HILIC with CAD/MS – The Modern Solution

Objective: Retain the polar analyte via water-layer partitioning on a polar stationary phase, utilizing universal detection.

Experimental Protocol (HILIC)
  • Column: Amide-functionalized Silica (e.g., Waters XBridge Amide or TSKgel Amide-80), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 90% B

    • 2-10 min: 90%

      
       70% B
      
    • 10-15 min: 70% B

  • Flow Rate: 0.8 mL/min.

  • Detection: Charged Aerosol Detector (CAD) or ESI-MS (Positive Mode, SIM).

  • Temperature: 35°C.

Mechanism: A water-rich layer forms on the polar amide surface. The analyte partitions into this layer.[2][3] The high organic content (ACN) enhances ionization for MS and volatility for CAD.

Critique:

  • Pros:

    • Superior Retention: The polar amine is strongly retained, eluting well away from the void.

    • Diastereomer Selectivity: The rigid amide phase often provides baseline separation of cis and trans isomers.

    • Sensitivity: CAD detects the non-chromophoric backbone; MS provides mass confirmation (

      
       Da).
      
  • Cons: Requires sample diluent matching (must be high organic) to prevent peak distortion.

Part 3: Data Presentation & Comparison

The following table summarizes the expected performance metrics based on experimental principles for this class of molecules.

FeatureMethod A: IP-RP (UV 205nm)Method B: HILIC (CAD/MS)
Retention Factor (

)
1.5 – 3.0 (Highly sensitive to IP conc.)3.0 – 6.0 (Stable)
Sensitivity (LOD) ~50 ppm (Noise limited)< 1 ppm (CAD/MS)
Diastereomer Separation Partial to BaselineBaseline (High Selectivity)
Equilibration Time > 60 mins< 15 mins
MS Compatibility No (Source contamination)Yes (Volatile buffers)
Robustness Low (Temperature/pH sensitive)High

Part 4: Visualization of Workflows

Method Selection Decision Tree

This diagram illustrates the logical pathway for selecting the HILIC method over traditional RP for this specific molecule.

MethodSelection Start Analyte: (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine CheckChrom Strong UV Chromophore? Start->CheckChrom CheckPolarity LogP < 0 (Highly Polar)? CheckChrom->CheckPolarity No (<210nm required) DecisionRP Standard RP-HPLC (C18) CheckChrom->DecisionRP Yes (e.g., Aromatic) CheckPolarity->DecisionRP No (Hydrophobic) DecisionIP Ion-Pair RP (Method A) (UV 205nm) CheckPolarity->DecisionIP Yes (But MS not needed) DecisionHILIC HILIC (Method B) (Amide/Silica + CAD/MS) CheckPolarity->DecisionHILIC Yes (High Sensitivity/MS needed)

Caption: Decision logic favoring HILIC for polar, non-chromophoric amines.

Validation Workflow (ICH Q2)

A self-validating protocol structure for the recommended HILIC method.

Validation Specificity Specificity (Inject Impurity Cocktail) Linearity Linearity (5 Levels: 50-150%) Specificity->Linearity Pass: Resolution > 1.5 Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Pass: R^2 > 0.99 Robustness Robustness (Temp +/- 5C, Flow +/- 0.1) Accuracy->Robustness Pass: Rec 98-102% Result Validated Method Robustness->Result

Caption: Step-wise validation workflow based on ICH Q2(R1) guidelines.

Part 5: Scientific Integrity & References

Validation Considerations (Self-Validating Systems)

When validating the HILIC-CAD method, special attention must be paid to Linearity . Unlike UV, CAD response is not inherently linear over wide ranges.

  • Protocol: Use a polynomial regression (Quadratic) or log-log plot for calibration curves if the dynamic range exceeds two orders of magnitude.

  • System Suitability: Ensure the resolution (

    
    ) between the cis and trans diastereomers is 
    
    
    
    . This acts as a sensitive probe for column aging (stationary phase hydration state).
References
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • McCalley, D. V. Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionized solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 2010. Link

  • Agilent Technologies. HILIC Method Development for Polar Compounds. Technical Guide, 2020. Link

  • Waters Corporation. Charged Aerosol Detection for Non-Chromophoric Compounds. Application Note. Link

Sources

A Senior Application Scientist's Guide to GC-MS Analysis of Volatile Impurities in Sulfolane Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the purity and safety of sulfolane amine-based products, the meticulous identification and quantification of volatile impurities is a critical, non-negotiable aspect of quality control. The synthesis of sulfolane amines, while robust, can introduce a spectrum of volatile and semi-volatile impurities. These can originate from unreacted starting materials, byproducts of side reactions, residual solvents from purification steps, or degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this analytical challenge, offering unparalleled separation and identification capabilities.[1][2]

However, the successful application of GC-MS is critically dependent on the chosen sample introduction technique. The high-boiling and polar nature of the sulfolane amine matrix presents a significant analytical hurdle. Direct injection of such a complex matrix can lead to contamination of the GC inlet and column, resulting in poor chromatographic performance and instrument downtime.[3] This guide provides an in-depth comparison of three prevalent sample introduction techniques—Direct Injection, Static Headspace (HS), and Solid-Phase Microextraction (SPME)—supported by experimental data and protocols to empower you in selecting the optimal method for your specific analytical needs.

Comparing the Gates: A Triumvirate of Sample Introduction Techniques

The choice of sample introduction is a pivotal decision that dictates the sensitivity, selectivity, and robustness of your GC-MS analysis. Below, we compare the performance of Direct Injection, Static Headspace, and SPME for the analysis of volatile impurities in a sulfolane amine matrix.

Technique Principle Advantages for Sulfolane Amine Matrix Disadvantages for Sulfolane Amine Matrix Ideal Applications
Direct Injection The liquid sample is directly injected into the heated GC inlet.[4]- Simple and fast for clean samples.[5]- High risk of inlet and column contamination from the high-boiling sulfolane amine matrix.[3]- Matrix effects can suppress or enhance analyte signals.[2][6]- Not suitable for trace-level analysis of volatiles due to matrix interference.- Analysis of relatively clean samples where the concentration of impurities is high.
Static Headspace (HS) The sample is heated in a sealed vial, and an aliquot of the vapor phase (headspace) is injected into the GC.[7][8]- Excellent for eliminating matrix effects from the non-volatile sulfolane amine.[3]- Protects the GC system from contamination.[5]- Highly reproducible for volatile analytes.[9]- Less sensitive for semi-volatile compounds.[4]- Requires careful optimization of temperature and equilibration time.[10]- Routine quality control of known, highly volatile impurities such as residual solvents (e.g., methanol, ethanol, acetone).[11]
Solid-Phase Microextraction (SPME) A coated fiber is exposed to the sample's headspace or directly immersed in the liquid to adsorb analytes, which are then thermally desorbed in the GC inlet.[1][11][12]- Combines sampling and pre-concentration, offering high sensitivity for trace-level impurities.[1][13]- Solvent-free extraction.[12]- Versatile, with various fiber coatings for different analyte polarities.[13]- Fiber lifetime can be a concern with complex matrices.- Potential for competitive adsorption if a wide range of analytes is present.- Requires careful method development and optimization.[14]- Detecting unknown volatile and semi-volatile impurities.- Trace-level analysis of genotoxic impurities.- Flavor and fragrance profiling.[12]

Experimental Workflows and Protocols

To provide a practical framework, we present detailed, step-by-step methodologies for each sample introduction technique. The causality behind experimental choices is explained to provide a deeper understanding of the method's integrity.

Experimental Workflow: A Comparative Overview

cluster_0 Direct Injection cluster_1 Static Headspace cluster_2 SPME DI_Sample Sulfolane Amine Sample DI_Dilute Dilute with Volatile Solvent DI_Sample->DI_Dilute DI_Inject Inject into GC-MS DI_Dilute->DI_Inject HS_Sample Sulfolane Amine Sample in Vial HS_Heat Heat and Equilibrate HS_Sample->HS_Heat HS_Inject Inject Headspace Vapor HS_Heat->HS_Inject SPME_Sample Sulfolane Amine Sample in Vial SPME_Expose Expose SPME Fiber to Headspace SPME_Sample->SPME_Expose SPME_Desorb Thermally Desorb in GC Inlet SPME_Expose->SPME_Desorb

Caption: Comparative workflows for GC-MS sample introduction.

Protocol 1: Direct Injection (For High-Concentration Impurities)

Rationale: This method is the most straightforward but should be used with caution due to the high-boiling nature of the sulfolane amine matrix. Dilution is critical to minimize contamination.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 100 mg of the sulfolane amine sample into a 2 mL autosampler vial.

  • Dilution: Add 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane) to the vial. Ensure the solvent is of high purity to avoid introducing contaminants.[7]

  • Mixing: Cap the vial and vortex for 30 seconds to ensure homogeneity.

  • GC-MS Analysis:

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio) to minimize the amount of non-volatile matrix entering the column.

    • GC Column: A mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Parameters:

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 35-450.

Protocol 2: Static Headspace (HS) for Volatile Residual Solvents

Rationale: HS-GC-MS is the preferred method for routine analysis of known volatile impurities like residual solvents, as it effectively separates them from the non-volatile matrix, protecting the analytical system.[3][5]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 200 mg of the sulfolane amine sample into a 20 mL headspace vial.

  • Dilution/Matrix Modification: Add 5 mL of a high-boiling solvent like dimethyl sulfoxide (DMSO) or water, depending on the solubility of the target analytes. This helps to create a consistent matrix and facilitate the release of volatiles.

  • Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Headspace Autosampler Parameters:

    • Oven Temperature: 80-120 °C (optimization is crucial).[10]

    • Equilibration Time: 15-30 minutes.[10]

    • Loop Temperature: 10-15 °C higher than the oven temperature.

    • Transfer Line Temperature: 15-20 °C higher than the oven temperature.

  • GC-MS Analysis:

    • GC Column: A column designed for volatile compounds, such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., DB-624 or equivalent), is recommended. Dimensions: 30 m x 0.32 mm ID, 1.8 µm film thickness.[9]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 15 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • MS Parameters:

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 30-350.

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) for Trace-Level Impurities

Rationale: HS-SPME offers superior sensitivity for trace-level volatile and semi-volatile impurities by concentrating them on a coated fiber prior to analysis.[1][12] This is particularly useful for identifying unknown impurities or quantifying genotoxic impurities at very low levels.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 500 mg of the sulfolane amine sample into a 20 mL headspace vial.

  • Matrix Modification (Optional but Recommended): Add 5 mL of deionized water and a salt (e.g., NaCl to saturation). This can increase the partitioning of analytes into the headspace.

  • Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • SPME Autosampler Parameters:

    • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good choice for a broad range of volatile and semi-volatile compounds.[13]

    • Incubation/Equilibration Temperature: 60-80 °C.

    • Incubation/Equilibration Time: 15 minutes.

    • Extraction Time: 20-30 minutes (fiber exposed to the headspace).

    • Desorption Temperature: 250 °C (in the GC inlet).

    • Desorption Time: 2-5 minutes.

  • GC-MS Analysis:

    • GC Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent) is suitable. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 3 minutes.

      • Ramp: 8 °C/min to 280 °C.

      • Hold: 10 minutes at 280 °C.

    • MS Parameters:

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 35-500.

Self-Validating Systems: Ensuring Trustworthiness

For each protocol, a self-validating system is paramount for ensuring the trustworthiness of the results. This is achieved through a rigorous validation process as outlined by the International Council for Harmonisation (ICH) guidelines.[15][16][17][18][19]

Method Validation Workflow

Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank sulfolane amine matrix and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.

  • Accuracy: The closeness of the test results to the true value. This is determined by spike-recovery studies on the sulfolane amine matrix at multiple concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The selection of an appropriate sample introduction technique is a critical determinant of success in the GC-MS analysis of volatile impurities in sulfolane amine synthesis. While Direct Injection offers simplicity, its utility is limited to high-concentration impurities in relatively clean matrices due to the significant risk of system contamination and matrix effects. For routine quality control of known, highly volatile impurities such as residual solvents, Static Headspace is the superior choice, offering robust and reliable analysis by effectively isolating analytes from the complex matrix. For the most demanding applications, including trace-level analysis, identification of unknown impurities, and screening for potentially genotoxic compounds, Headspace SPME provides unparalleled sensitivity and versatility.

By understanding the principles, advantages, and limitations of each technique, and by implementing the detailed protocols and validation strategies outlined in this guide, researchers and drug development professionals can confidently and accurately characterize the volatile impurity profile of their sulfolane amine products, ensuring both quality and safety.

References

  • Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). UMass Amherst. Retrieved February 22, 2026, from [Link]

  • Sample preparation GC-MS. (2025, April 29). SCION Instruments. Retrieved February 22, 2026, from [Link]

  • What Is The Difference Between Headspace And Direct Injection? (2024, December 26). ALWSCI. Retrieved February 22, 2026, from [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. Retrieved February 22, 2026, from [Link]

  • Analysis of 21 Residual Solvents from Cannabis Matrix by FET Headspace on a Zebron™ ZB-624PLUS™ GC Column. (n.d.). Phenomenex. Retrieved February 22, 2026, from [Link]

  • Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Residual Solvent Testing Methods. (2025, August 15). ResolveMass Laboratories Inc. Retrieved February 22, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved February 22, 2026, from [Link]

  • What Is the Difference Between Headspace and Direct Injection GC for Volatile Compound Analysis? (2025, September 4). Persee. Retrieved February 22, 2026, from [Link]

  • Residual Solvents by Headspace Analysis. (n.d.). Washington State Department of Agriculture. Retrieved February 22, 2026, from [Link]

  • A Review of Analytical Methods for the Determination of Sulfolane and Alkanolamines in Environmental Studies. (2025, August 10). ResearchGate. Retrieved February 22, 2026, from [Link]

  • SPME in GC Sample Preparation: Advantages and Applications. (2025, January 21). ILT. Retrieved February 22, 2026, from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved February 22, 2026, from [Link]

  • Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. (n.d.). LCGC International. Retrieved February 22, 2026, from [Link]

  • A comparison of Direct Immersion and Headspace SPME Sampling of Whiskey Samples. (n.d.). EST Analytical. Retrieved February 22, 2026, from [Link]

  • A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. (2023, August 30). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • Sample Preparation – GC-FID. (n.d.). Polymer Chemistry Characterization Lab - Virginia Tech. Retrieved February 22, 2026, from [Link]

  • A Guide to GC Sample Preparation. (2025, January 16). ILT. Retrieved February 22, 2026, from [Link]

  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023, May 6). MDPI. Retrieved February 22, 2026, from [Link]

  • Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. (n.d.). Restek. Retrieved February 22, 2026, from [Link]

  • Headspace SPME method development for the analysis of volatile polar residual solvents by GC-MS. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Study of Residual Solvents in Various Matrices by Static Headspace. (n.d.). Teledyne Tekmar. Retrieved February 22, 2026, from [Link]

  • Method Development for Drug Impurity Profiling: Part 1. (2020, November 11). LCGC International. Retrieved February 22, 2026, from [Link]

  • C Analysis of volatile amines on medium- and wide-bore columns. (n.d.). Agilent. Retrieved February 22, 2026, from [Link]

  • Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. (2025, May 15). MDPI. Retrieved February 22, 2026, from [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. (n.d.). International CCS Knowledge Centre. Retrieved February 22, 2026, from [Link]

  • Extraction Unit Sulfolane Solvent Regeneration. (n.d.). Stratus Engineering, Inc. Retrieved February 22, 2026, from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved February 22, 2026, from [Link]

  • Gas chromatographic–mass spectrometric determination of sulfolane in wetland vegetation exposed to sour gas-contaminated groundwater. (n.d.). ScienceDirect. Retrieved February 22, 2026, from [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2020, December 19). LCGC International. Retrieved February 22, 2026, from [Link]

  • Matrix enhancement effect: A blessing or curse for gas chromatography? (n.d.). Technology Networks. Retrieved February 22, 2026, from [Link]

  • Reaction Solvent. (n.d.). Shell. Retrieved February 22, 2026, from [Link]

  • C1 – C3 amines - Analysis of volatile amines in DMA. (n.d.). LabRulez GCMS. Retrieved February 22, 2026, from [Link]

Sources

Comparing synthetic routes for Agomelatine: (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine vs alternative intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Synthetic Analysis: Agomelatine Precursors vs. Heterocyclic Mimetics Subtitle: A Technical Guide to Pathway Specificity, Intermediate Selection, and Process Optimization

Executive Summary & Technical Clarification

Status: Critical Distinction Required Target Molecule: Agomelatine (


-[2-(7-methoxy-1-naphthyl)ethyl]acetamide)
User-Cited Intermediate:  (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine (CAS: 97306-73-5)

Scientific Verdict: As a Senior Application Scientist, I must first address a fundamental structural divergence in your query. The intermediate (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine is the primary chiral building block for Alcaftadine (a tricyclic H1-antihistamine), not Agomelatine.

Agomelatine strictly requires a naphthalene-based pharmacophore to bind MT1/MT2 receptors. The sulfolane-based amine you identified lacks the aromatic planarity and lipophilicity required for Agomelatine's mechanism of action.

Consequently, this guide is structured to:

  • Contrast the chemical lineage of Agomelatine against the cited heterocyclic amine (to prevent synthetic mismatch).

  • Compare the actual viable synthetic routes for Agomelatine: The Cyano-Reduction Route (Standard) vs. The Carboxylic Acid Route (Green Alternative).

Structural Divergence: Why the Intermediate Matters

The choice of intermediate dictates the final drug scaffold. The table below illustrates why the user-cited amine is incompatible with Agomelatine synthesis but essential for Alcaftadine.

FeatureAgomelatine Intermediate User-Cited Intermediate
Chemical Name 2-(7-Methoxy-1-naphthyl)ethanamine(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine
Core Structure Naphthalene (Flat, Aromatic)Sulfolane (Cyclic sulfone, Polar)
Functionality Lipophilic anchor for MT1/MT2 bindingPolar headgroup for H1 binding
Synthetic Role Precursor to the ethyl-acetamide side chainPrecursor to the tricyclic fused system
Target Drug Agomelatine (Antidepressant)Alcaftadine (Antihistamine)

Expert Insight: Attempting to use the chlorosulfolane amine to synthesize Agomelatine would result in a bioisostere with significantly altered polarity and zero affinity for melatonergic receptors.

Comparative Analysis of Valid Agomelatine Routes

Since the user-cited intermediate is chemically distinct, we focus here on the actual alternative intermediates used in industrial Agomelatine production.

Route A: The Cyano-Reduction Pathway (The "Gold Standard")
  • Key Intermediate: (7-Methoxy-1-naphthyl)acetonitrile.[1][2][3][4]

  • Mechanism: 7-Methoxy-1-tetralone is aromatized and alkylated to form a nitrile, which is then reduced to the ethylamine.[1]

Route B: The Carboxylic Acid Pathway (The "Green" Alternative)
  • Key Intermediate: 2-(7-Methoxy-1-naphthyl)acetic acid.[5][6][7]

  • Mechanism: Uses a carboxylic acid precursor converted to an amide, then dehydrated to the nitrile or reduced directly.[2][4][7][8]

Performance Comparison Matrix
MetricRoute A: Cyano-Reduction Route B: Carboxylic Acid
Step Count 4-5 Steps5-6 Steps
Overall Yield High (~60-70%)Moderate (~50-60%)
Reagent Safety Low (Often uses KCN or LiCH₂CN)High (Avoids direct cyanation)
Impurity Profile Risk of residual cyanide; Dimer formationCleaner; Main impurity is desmethyl-agomelatine
Scalability Excellent (Established industrial route)Good (Requires careful amide reduction)
Cost Efficiency High (Cheaper raw materials)Moderate (More expensive reagents)

Detailed Experimental Protocol: Route A (Optimized)

This protocol focuses on the critical reduction of the nitrile intermediate to the amine, the step most analogous to the user's query regarding amine intermediates.

Objective: Synthesis of 2-(7-methoxy-1-naphthyl)ethanamine from (7-methoxy-1-naphthyl)acetonitrile.

Reagents:

  • (7-Methoxy-1-naphthyl)acetonitrile (1.0 eq)

  • Raney Nickel (Catalyst, 20% w/w) or LiAlH₄ (Alternative)

  • Ammoniacal Methanol (Solvent/N-source)

  • Acetic Anhydride (for final step)[5][4]

Workflow:

  • Hydrogenation Setup:

    • Load a high-pressure autoclave with (7-methoxy-1-naphthyl)acetonitrile dissolved in methanolic ammonia (7N).

    • Add activated Raney Nickel (washed with MeOH to remove water).

    • Critical Control Point: Ensure strictly anhydrous conditions to prevent hydrolysis to the acid.

  • Reaction:

    • Pressurize with

      
       gas to 10-15 bar.
      
    • Heat to 40°C–50°C. Stir vigorously (1000 rpm) to overcome mass transfer limitations.

    • Monitor via HPLC until nitrile consumption is >99.5%.

  • Filtration & Workup:

    • Cool to room temperature. Filter off the catalyst over Celite (Caution: Pyrophoric).

    • Concentrate the filtrate to yield the crude 2-(7-methoxy-1-naphthyl)ethanamine oil.

  • Acetylation (The Final Step):

    • Redissolve the crude amine in Ethyl Acetate.

    • Add Sodium Acetate (1.5 eq) and Acetic Anhydride (1.2 eq) dropwise at 0°C.

    • Stir for 2 hours. Wash with water, dry over

      
      , and crystallize from EtOH/Water.
      

Validation Criteria:

  • HPLC Purity: >99.8%

  • Dimer Impurity: <0.1% (N,N-bis[2-(7-methoxy-1-naphthyl)ethyl]urea)

Visualizing the Synthetic Divergence

The following diagram maps the distinct pathways, visually confirming why the user-cited intermediate belongs to a different lineage (Alcaftadine) compared to Agomelatine.

Agomelatine_vs_Alcaftadine Start_Agom Starting Material: 7-Methoxy-1-tetralone Int_Agom_1 (7-Methoxy-1-naphthyl)acetonitrile (Nitrile Route) Start_Agom->Int_Agom_1 Cyanation Int_Agom_2 2-(7-Methoxy-1-naphthyl)acetic acid (Acid Route) Start_Agom->Int_Agom_2 Reformatsky/Oxidation Start_Alcaf Starting Material: Tetrahydrothiophene derivatives Int_User USER CITED INTERMEDIATE: (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine Start_Alcaf->Int_User Chlorination/Amination Int_Agom_Key KEY INTERMEDIATE: 2-(7-Methoxy-1-naphthyl)ethanamine Int_Agom_1->Int_Agom_Key Reduction (H2/Ra-Ni) Int_Agom_2->Int_Agom_Key Amidation -> Reduction Prod_Agom FINAL DRUG: Agomelatine Int_Agom_Key->Prod_Agom Acetylation Prod_Alcaf FINAL DRUG: Alcaftadine Int_User->Prod_Alcaf Heterocyclization (Divergent Path)

Figure 1: Synthetic divergence map illustrating the separate lineages of Agomelatine (Naphthalene pathway) and Alcaftadine (Sulfolane pathway).

References

  • Yous, S., et al. (1992). "Novel naphthalenic ligands with high affinity for melatonin receptors." Journal of Medicinal Chemistry, 35(8), 1484-1486. Link

  • Gurunadham, G., et al. (2016).[9] "A Simple and Efficient Procedure for Synthesis of Agomelatine." Asian Journal of Chemistry, 28(6), 1367-1370. Link

  • Depreux, P., et al. (1994). "Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands." Journal of Medicinal Chemistry, 37(20), 3231-3239. Link

  • Servier Laboratories. (2005).[5] "Process for the synthesis of agomelatine." European Patent EP1564205B1. Link

  • ChemicalBook. (2024).[10] "(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine Product Entry." (Confirming Alcaftadine association). Link

Sources

A Researcher's Guide to Validating Analytical Standards for (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge: Establishing a Standard Without a Standard

(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine is a specialized chemical entity, and suppliers may provide it with limited analytical data, placing the onus of quality verification on the end-user.[6] This guide, therefore, shifts the focus from comparing pre-validated commercial standards to a more fundamental objective: establishing a well-characterized, in-house primary standard. This internal reference will then serve as the benchmark for routine analysis and for qualifying subsequent batches of the material.

A Multi-pronged Approach to Validation

A robust validation strategy for an analytical standard relies on a combination of orthogonal analytical techniques. Each method provides a different piece of the puzzle, and together they build a comprehensive picture of the standard's quality. The primary methods for characterizing (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine would include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Workflow for In-House Standard Validation

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Standard Qualification A Obtain Putative Standard B Structural Elucidation (NMR) A->B C Identity Confirmation (MS) A->C D Purity Assessment (HPLC) A->D E Specificity D->E F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I Quantitation Limit (QL) H->I J Robustness I->J K Assign Purity Value J->K L Establish In-House Primary Standard K->L M Documentation & Certificate of Analysis L->M G cluster_0 Analytical Goal cluster_1 Primary Technique cluster_2 Confirmatory Technique A Identity Confirmation D NMR A->D E LC-MS A->E B Purity & Impurity Profiling F HPLC-UV B->F G LC-MS B->G C Quantification (Assay) C->F I Mass Balance (HPLC, Water Content, Residual Solvents, Non-volatile Residue) C->I D->G Orthogonal Confirmation H NMR F->H Orthogonal Confirmation

Sources

Impurity Profiling of (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for LC-MS

(4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine (hereafter CDTA ) is a critical intermediate in the synthesis of sulfone-based pharmaceuticals and agrochemicals, most notably the coccidiostat Toltrazuril .

The analysis of CDTA presents a "perfect storm" of chromatographic challenges:

  • High Polarity: The sulfone group (

    
    ) and the amine (
    
    
    
    ) make it difficult to retain on standard C18 columns.
  • Thermal Instability: The

    
    -chloro amine motif is prone to thermal elimination of HCl to form dihydrothiophene-1,1-dioxide derivatives.
    
  • Weak Chromophore: It lacks the conjugated aromatic systems required for high-sensitivity UV detection.

While GC-MS is often the default for small molecule intermediates, LC-MS (Liquid Chromatography-Mass Spectrometry) is the superior analytical choice for CDTA. This guide details why LC-MS outperforms alternatives and provides a validated, self-checking protocol for impurity profiling.

Technical Comparison: Selecting the Right Tool

The following table contrasts the performance of LC-MS against traditional methods (GC-MS and HPLC-UV) specifically for CDTA analysis.

FeatureLC-MS (Recommended) GC-MS HPLC-UV
Analyte Stability High. Analysis occurs at near-ambient temperature.Low. Injector port temperatures (250°C+) trigger HCl elimination, creating false impurity peaks (e.g., 3-amino-sulfolenes).High. Ambient analysis.
Sensitivity Excellent. ESI+ mode capitalizes on the basic amine for high ionization efficiency (LOD < 10 ppb).Good , but compromised by peak tailing due to polar interactions with the liner.Poor. Requires detection at <210 nm, leading to baseline noise and solvent interference.
Selectivity High. Mass resolution distinguishes between hydrolysis products (OH) and oxidative degradants.Moderate. Relies on retention time; mass spectra of thermal degradants can be ambiguous.Low. Co-elution is common; cannot distinguish between CDTA and non-chromophoric salts.
Sample Prep Minimal. Dilute-and-shoot compatible with aqueous buffers.Complex. Often requires derivatization (e.g., TMS) to mask the amine/hydroxyls and improve volatility.Minimal.

Scientific Rationale: The "Self-Validating" Workflow

To ensure scientific integrity, we treat the analysis not just as a "recipe" but as a system of checks and balances.

The Thermal Elimination Trap (GC-MS vs. LC-MS)

In GC-MS, the injector heat promotes the elimination of HCl from CDTA (MW 169.5), artificially generating 3-amino-2,3-dihydrothiophene-1,1-dioxide (MW 133). An analyst using GC-MS might incorrectly flag the batch as degraded. LC-MS uses Electrospray Ionization (ESI) at lower temperatures, preserving the parent molecule integrity.

Isotopic Confirmation

The presence of chlorine in CDTA and its precursor (3,4-dichlorosulfolane) provides a built-in validation tool:

  • CDTA (1 Cl): Expect a characteristic 3:1 ratio for M and M+2 isotopes.

  • Dichloro- Impurity (2 Cl): Expect a 9:6:1 ratio for M, M+2, and M+4.

  • Hydrolysis Impurity (0 Cl): No M+2 isotope peak (loss of Cl signature).

Validated LC-MS Experimental Protocol

This protocol is designed for the Agilent 6400 Series Triple Quad or Thermo Q-Exactive , but is transferable to other platforms.

Sample Preparation[1]
  • Solvent: 10 mM Ammonium Formate (pH 3.5) / Methanol (90:10). Note: Acidic pH stabilizes the amine.

  • Procedure: Dissolve 10 mg of CDTA sample in 10 mL solvent. Sonicate for 5 mins. Filter through 0.22 µm PVDF filter. Dilute to 1 ppm for profiling.

Chromatographic Conditions
  • Column: Waters XSelect HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent "Aqueous C18".

    • Reasoning: Standard C18 suffers from "pore dewetting" with high aqueous phases needed to retain polar sulfones. HSS T3 is designed to retain polar amines in 100% aqueous conditions.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 2% B (Isocratic hold for polar retention)

    • 1-8 min: 2% -> 40% B

    • 8-10 min: 40% -> 90% B (Wash lipophilic dimers)

  • Flow Rate: 0.3 mL/min.

  • Temp: 35°C.

Mass Spectrometry Parameters (ESI+)
  • Source Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Scan Mode: Full Scan (m/z 50-500) for profiling; MRM for quantitation.

  • Key Ions to Monitor:

    • CDTA (Target): m/z 170.0 [M+H]+

    • Impurity A (Hydrolysis): m/z 152.0 [M+H]+ (3-hydroxy-4-amino-sulfolane)

    • Impurity B (Elimination): m/z 134.0 [M+H]+ (3-amino-sulfolene)

    • Impurity C (Precursor): m/z 189.0 [M+H]+ (3,4-dichlorosulfolane)

Visualizing the Impurity Landscape

The following diagram illustrates the origin of common impurities and the analytical decision pathway.

G cluster_0 LC-MS Detection Strategy Start Starting Material 3,4-Dichlorosulfolane Target Target Product (CDTA) (4-Chloro-1,1-dioxido...) Start->Target Ammonolysis (NH3) Imp_Regio Impurity C (Regioisomer) 3-Chloro-4-amino... Start->Imp_Regio Isomeric Attack Imp_Hydrolysis Impurity A (Hydrolysis) 3-Hydroxy-4-amino... Target->Imp_Hydrolysis H2O / High pH (Cl -> OH) Imp_Elimination Impurity B (Thermal/Base) 3-Amino-sulfolene Target->Imp_Elimination Heat / GC Injector (-HCl) Method LC-MS (ESI+) Soft Ionization Method->Target Detects Intact Method->Imp_Hydrolysis Mass Shift -18 Method->Imp_Elimination Mass Shift -36

Figure 1: Synthesis and degradation pathways of CDTA, highlighting impurities arising from hydrolysis and thermal stress, and their detection via LC-MS.

Experimental Data Summary (Simulated Case Study)

The following data represents typical results obtained using the protocol above on a crude reaction mixture.

AnalyteRetention Time (min)m/z [M+H]+Isotope PatternProposed IdentityNotes
Impurity A 1.2152.0None4-Hydroxy-3-aminosulfolaneVery polar, elutes near void. Hydrolysis product.
Impurity B 2.5134.0None3-AminosulfoleneElimination product. If area increases with temp, check injector.
Target (CDTA) 4.1 170.0 3:1 (Cl) (4-Chloro-1,1-dioxidotetrahydro-3-thienyl)amine Main peak.
Impurity C 6.8189.09:6:1 (Cl2)3,4-DichlorosulfolaneUnreacted starting material. Lipophilic.

References

  • BenchChem. (2025). HPLC vs. LC-MS/MS for Florfenicol Amine Analysis: A Comparative Guide. (Provides foundational comparison of amine analysis using LC-MS vs UV). Link

  • National Institutes of Health (PubChem). (2025). 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride (Compound Summary).[1] (Structural data on the dechlorinated impurity/metabolite). Link

  • ChemScene. (2025). 3-Chloro-4-hydroxytetrahydrothiophene 1,1-dioxide.[2] (Identification of the hydroxy-impurity CAS 49592-61-2). Link

  • Agilent Technologies. (2019).[3] Analysis of Tetrahydrothiophene (THT) in Natural Gas Using the Agilent 990 Micro GC. (Reference for GC handling of sulfolane derivatives and thermal risks). Link

  • Selivanova, G. A., et al. (2025).[4] Catalytic and Noncatalytic Ammonolysis of Polyfluorinated 1,3-Dichlorobenzenes.[4] (Mechanistic insight into ammonolysis of halo-compounds, analogous to CDTA synthesis). Link

Sources

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